Zeocin
Description
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMIVBLVUHDHK-ZSNHEYEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86N20O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336409 | |
| Record name | Zeocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11031-11-1 | |
| Record name | Zeocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11031-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phleomycin D1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHLEOMYCIN D1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zeocin's Mechanism of Action: A Technical Guide
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeocin™ is a broad-spectrum antibiotic belonging to the phleomycin/bleomycin family of copper-chelated glycopeptides, isolated from Streptomyces verticillus.[1][2] It exhibits potent cytotoxic activity against a wide range of aerobic organisms, including bacteria, fungi, yeast, plants, and mammalian cells.[1][3] Its efficacy lies in its ability to induce DNA strand breaks, leading to cell death.[1][4] This property makes it a valuable tool in molecular biology for the selection of genetically modified cells and a subject of interest in drug development for its radiomimetic, or radiation-mimicking, properties.[1][5]
Core Mechanism of Action
The cytotoxic effect of this compound is a multi-step process that begins with cellular uptake and culminates in the cleavage of DNA. The commercially available form of this compound is a copper-chelated, inactive complex, identifiable by its blue color.[1][2] The activation and subsequent DNA damage cascade can be broken down into the following key stages:
-
Cellular Uptake and Activation: Upon entering the cell, the inactive Cu²⁺-Zeocin complex undergoes a reduction reaction. Intracellular sulfhydryl compounds reduce the copper ion from Cu²⁺ to Cu¹⁺, which is then removed from the glycopeptide molecule.[2][6][7] This removal of copper activates this compound, enabling it to interact with DNA.[2][6][7]
-
DNA Intercalation: The activated, metal-free this compound molecule possesses a planar bithiazole ring structure.[3] This structural feature allows it to intercalate, or insert itself, into the DNA double helix.[3][8][9]
-
Formation of a Metal-Oxygen Complex and ROS Generation: While the initial activation involves the removal of copper, the DNA cleavage activity is believed to be mediated by the formation of a new complex with a different metal ion, likely iron (Fe²⁺), and molecular oxygen.[3] This complex facilitates the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[5][10]
-
DNA Strand Scission: The highly reactive oxygen species generated in close proximity to the DNA backbone attack the phosphodiester bonds, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[8][9][11] It is the formation of these DSBs that is considered the primary cytotoxic lesion, as they are particularly challenging for the cell to repair accurately.[5][12][13]
Caption: Simplified DNA Damage Response pathway activated by this compound.
Quantitative Data
The cytotoxic efficacy of this compound varies significantly across different cell lines. This variability is influenced by factors such as cell division rate, membrane permeability, and the efficiency of intracellular detoxification and DNA repair mechanisms. [2][6]The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a cytotoxic agent.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| HT-29 | Human Colon Cancer | 0.6931 - 1.083 | [14] |
| HCT-116 | Human Colon Cancer | 4.065 - 11.09 | [14] |
| MCF-7 | Human Breast Cancer | 8.642 - 25.87 | [14] |
Note: The effective concentration for selection of stable transfectants in mammalian cells typically ranges from 50 to 1000 µg/mL.[4][6][15]
Experimental Protocols
Protocol 1: Determination of this compound™ Sensitivity (Kill Curve)
This protocol is essential for determining the optimal concentration of this compound required for selecting stably transfected mammalian cell lines. [2][4] Objective: To determine the minimum concentration of this compound that effectively kills the non-transfected parental cell line within a desired timeframe (typically 1-2 weeks). [2] Methodology:
-
Cell Plating: Plate the parental (non-transfected) cells in a series of identical culture dishes (e.g., 6-well or 100 mm plates) at a density that will result in approximately 25% confluency after 24 hours of growth. [2][4]2. Preparation of this compound Concentrations: Prepare a range of this compound concentrations in complete culture medium. A typical range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL. [2][4]The "0 µg/mL" plate serves as the negative control.
-
Treatment: After 24 hours of incubation, remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Medium Replenishment and Monitoring: Replenish the selective medium every 3-4 days. [2][4]During this period, regularly observe the cells using a microscope to assess cell viability, morphology, and the percentage of surviving cells. Sensitive cells may exhibit morphological changes such as a vast increase in size, abnormal shapes, and the appearance of large cytoplasmic vesicles. [6]6. Endpoint Determination: The optimal concentration for selection is the lowest concentration that kills the majority of the cells within the target timeframe (e.g., 7 to 14 days). [2]This concentration will then be used for selecting cells that have been successfully transfected with a this compound resistance gene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Synchronized generation of reactive oxygen species with the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of DNA double-strand breaks by this compound in Chlamydomonas reinhardtii and the role of increased DNA double-strand breaks rejoining in the formation of an adaptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New method for the analysis of DNA double strand breaks [biochem.mpg.de]
- 14. researchgate.net [researchgate.net]
- 15. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - KR [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Zeocin Family of Antibiotics
The this compound™ family of antibiotics, a subset of the bleomycin/phleomycin group, represents a critical tool in modern molecular biology and a subject of interest in oncology. This guide provides a comprehensive technical overview of this compound, its mechanism of action, resistance pathways, and detailed protocols for its application in research settings.
Core Concepts: The this compound Family
This compound is a commercial formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic isolated from the bacterium Streptomyces verticillus.[1][2][3][4] It belongs to the broader bleomycin family of antibiotics, which are known for their potent activity against a wide range of aerobic organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][3][5] This broad-spectrum toxicity makes this compound a versatile selective agent in genetic experiments.[6][7]
The antibiotic is supplied as a blue solution, a characteristic imparted by the chelated copper (Cu²⁺) ion.[3][8][9] In this copper-bound state, this compound is inactive.[3][8][10] Its utility as a selection agent is predicated on the expression of a specific resistance gene, Sh ble, which allows for the isolation and maintenance of successfully transformed or transfected cells.
Table 1: General Properties of this compound
| Property | Description | Citations |
| Family | Bleomycin / Phleomycin | [1][11] |
| Source | Streptomyces verticillus | [1][8][12] |
| Chemical Class | Copper-chelated glycopeptide | [1][2][11] |
| Appearance | Blue solution | [3][8][10] |
| Active Form | Copper-free | [1][3][10] |
| Molecular Weight (Resistance Protein) | ~13.7 kDa | [1][8][10] |
| Storage | -20°C, protected from light | [1][8][9] |
| Inhibitors | High ionic strength, acidic or basic pH | [1][8][9] |
Mechanism of Action
The cytotoxic effects of this compound are a direct result of its ability to induce strand breaks in DNA.[3][7][13] This process is initiated upon cellular uptake and activation of the antibiotic.
-
Cellular Entry and Activation : The inactive, copper-chelated form of this compound enters the cell. Inside the cell, the Cu²⁺ ion is reduced to Cu¹⁺ and subsequently removed by intracellular sulfhydryl compounds.[1][8][10]
-
DNA Intercalation and Cleavage : Once freed of its copper ion, the activated this compound binds to and intercalates with DNA.[6][11][14] The metal-binding domain of the molecule, now able to chelate other available metal ions (like iron), generates reactive oxygen species (ROS) that lead to both single- and double-strand breaks in the DNA backbone.[6][15][16]
-
Cell Death : The extensive DNA damage triggers a cellular DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis or cell death.[13][17][18]
Sensitive mammalian cells exposed to this compound exhibit distinct morphological changes before death, including a vast increase in size, abnormal shapes with long appendages, the appearance of large cytoplasmic vesicles, and the breakdown of the plasma and nuclear membranes.[1][2]
References
- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. globozymes.com [globozymes.com]
- 8. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. invivogen.com [invivogen.com]
- 12. Bleomycin and Other Antitumor Antibiotics | Oncohema Key [oncohemakey.com]
- 13. academic.oup.com [academic.oup.com]
- 14. invivogen.com [invivogen.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced DNA damage response in barley and its dependence on ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Response of the Green Alga Chlamydomonas reinhardtii to the DNA Damaging Agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Zeocin-Induced DNA Double-Strand Breaks: A Technical Guide for Researchers
Executive Summary: Zeocin, a glycopeptide antibiotic of the bleomycin family, is a powerful tool in molecular biology, primarily utilized for the selection of genetically modified cells. Its potent cytotoxic effects stem from its ability to induce DNA strand breaks, with double-strand breaks (DSBs) being the most severe lesion. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound causes DSBs. It details the intracellular activation cascade, the generation of reactive oxygen species, the subsequent oxidative attack on the DNA backbone, and the cellular DNA damage response pathways that are triggered. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a thorough understanding of this compound's mechanism of action.
Introduction to this compound
This compound™ is a formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic isolated from Streptomyces verticillus.[1][2] As a member of the bleomycin family, it exhibits broad-spectrum toxicity against a wide range of aerobic organisms, including bacteria, fungi, yeast, plants, and animal cells.[2][3] This property makes it an effective selection agent for cells engineered to express the Sh ble resistance gene, which confers protection against this compound's cytotoxic effects.[3] The core of its functionality lies in its ability to intercalate into the DNA helix and induce both single- and double-strand breaks, ultimately leading to cell death.[3][4]
The Core Mechanism of DNA Cleavage
The genotoxicity of this compound is not inherent to the molecule as it is supplied but requires a multi-step intracellular activation process before it can damage DNA.
Cellular Uptake and Activation
This compound is commercially available in a stable, inactive form, chelated with copper ions (Cu²⁺), which gives the solution its characteristic blue color.[3][5] Upon entering a cell, the intracellular environment, rich in sulfhydryl-containing compounds like glutathione, facilitates the reduction of Cu²⁺ to its cuprous state (Cu¹⁺).[1][5][6] This less stably bound copper ion is subsequently removed from the this compound molecule.[3][6] The removal of copper unmasks the active sites of the drug, rendering it capable of binding to DNA and initiating the cleavage process.[1][2][5]
DNA Intercalation and Oxidative Damage
Once activated, this compound intercalates into the DNA double helix.[3] The drug then acts as a catalyst, reducing molecular oxygen to generate superoxide and other reactive oxygen species (ROS).[7] This process is central to its DNA-cleaving activity. The generated ROS, particularly hydroxyl radicals, attack the deoxyribose sugar of the DNA backbone. This oxidative attack preferentially abstracts a hydrogen atom from the C-4' position of the sugar ring, leading to the formation of a DNA radical. This unstable intermediate undergoes further reactions that result in the scission of the phosphodiester backbone, causing a strand break.[4]
This compound induces a mixture of DNA lesions, primarily single-strand breaks (SSBs) and, to a lesser extent, double-strand breaks (DSBs).[8] DSBs can arise from two closely spaced SSBs on opposite strands or from a single damaging event.[8] This mode of action classifies this compound as a "radiomimetic" agent, as the spectrum of DNA damage it produces is similar to that caused by ionizing radiation.[7][8]
Cellular Response to this compound-Induced DNA Damage
The creation of DSBs by this compound triggers a complex and highly regulated signaling network known as the DNA Damage Response (DDR).[9] The DDR's primary functions are to halt cell cycle progression to allow time for repair, recruit repair machinery to the site of damage, and, if the damage is irreparable, induce apoptosis.[4]
Key players in the DDR pathway are the serine/threonine kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] In response to DSBs, the MRN sensor complex (MRE11-RAD50-NBS1) recognizes the break and recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates, including the checkpoint kinase CHK2 and the tumor suppressor p53, to orchestrate the cellular response.[11] In plants, a similar pathway involving ATM and the transcription factor SOG1 is activated.[10]
Quantitative Analysis of this compound-Induced DNA Damage
The cytotoxic and genotoxic effects of this compound are dose-dependent. The effective concentration varies significantly across different cell types and experimental conditions. Below is a summary of quantitative data from various studies.
| Cell Type | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Chlamydomonas reinhardtii | Up to 100 µg/mL | Not specified | Linear increase in DSBs; 100 µg/mL equivalent to 250 Gy of γ-rays. | [7] |
| Human Lymphocytes | 1-5 µg/mL | 5-15 min | Marked DNA cleavage; higher doses lead to a plateau effect. | [12] |
| Human SK-OV-3 Cells | 250 µg/mL | Chronic | Significant induction of SSBs in resistant cells. | [4] |
| Bovine Oocytes | 200 µg/mL | 1 hour | Severe induction of DSBs, confirmed by strong γ-H2AX signal. | [13] |
| Barley (Hordeum vulgare) | 100 - 500 µg/mL | 14 days | Dose-dependent reduction in root growth; 100 µg/mL is sufficient. | [9] |
| Various Cancer Cell Lines | Varies (µg/mL) | Not specified | Dose-response curves show varying IC50 values. | [14] |
Key Experimental Protocols for Studying this compound's Effects
Several robust methods are available to detect and quantify the DNA double-strand breaks induced by this compound.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16] Under neutral pH conditions, the assay primarily detects DSBs, while alkaline conditions allow for the detection of both SSBs and DSBs.[15][16]
Methodology:
-
Cell Encapsulation: A suspension of single cells is mixed with low-melting-point agarose and layered onto a specially coated microscope slide.[17]
-
Lysis: The slide is immersed in a high-salt and detergent lysis solution to remove membranes and proteins, leaving behind DNA "nucleoids."[17]
-
DNA Unwinding & Electrophoresis: Slides are placed in an electrophoresis buffer (neutral for DSBs, alkaline for SSBs+DSBs) to unwind the DNA. An electric field is then applied.[17][18]
-
Staining & Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, Ethidium Bromide) and visualized via fluorescence microscopy.[16]
-
Analysis: Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[17]
Immunofluorescence Staining for γ-H2AX
This is a widely used and highly specific method to visualize DSBs in situ.[19] Within minutes of DSB formation, the histone variant H2AX is phosphorylated at Serine 139, creating γ-H2AX.[20][21] Antibodies against γ-H2AX can then be used to detect these sites, which appear as distinct foci in the nucleus.
Methodology:
-
Cell Culture & Treatment: Cells are grown on coverslips and treated with this compound for the desired time.
-
Fixation & Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with 0.3% Triton X-100) to allow antibody entry.[20][22]
-
Blocking: Non-specific antibody binding sites are blocked using a solution like 5% Bovine Serum Albumin (BSA).[20][22]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γ-H2AX (e.g., mouse monoclonal anti-γH2AX).[22][23]
-
Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) is applied.[24]
-
Counterstaining & Mounting: The nucleus is counterstained with a DNA dye like DAPI. The coverslip is then mounted onto a microscope slide.[24]
-
Microscopy & Quantification: Foci are visualized using a fluorescence microscope, and the number of foci per nucleus is counted, often using automated image analysis software.[20]
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a powerful technique for the direct measurement of DSBs across the entire genome.[25] It separates very large DNA molecules by periodically changing the direction of the electric field, allowing for the resolution of chromosome-sized fragments.
Methodology:
-
Cell Embedding: Cells are embedded in agarose plugs to protect the high-molecular-weight DNA from mechanical shearing.[26]
-
Lysis: The plugs are incubated in a lysis buffer containing detergents and proteases (e.g., Proteinase K) to digest cellular components, leaving purified genomic DNA within the agarose matrix.[26]
-
Electrophoresis: The plugs are loaded into an agarose gel and subjected to electrophoresis in a PFGE chamber. The electric field is switched between different angles for an extended period (e.g., 23 hours).[27]
-
Detection: The gel is stained with ethidium bromide or another DNA dye. The amount of DNA that migrates out of the plug and into the gel is proportional to the number of DSBs.[26][27]
-
Quantification: The fraction of DNA released from the plug is quantified using densitometry. This can be compared to standards created by known doses of ionizing radiation.[27]
The Sh ble Resistance Mechanism
Resistance to this compound is conferred by the product of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[3] This gene encodes a small (13.7 kDa) protein that acts as a this compound-binding protein.[2][6] It binds to the activated antibiotic in a 1:1 stoichiometric ratio, effectively sequestering it and preventing it from intercalating with and cleaving DNA.[3][6][28] However, it is important to note that in stable cell lines selected with this compound, the detoxification may not be absolute, and chronic exposure can still lead to a significant level of background DNA damage.[4]
Conclusion
This compound induces DNA double-strand breaks through a well-defined, multi-step process involving intracellular activation via copper removal, followed by the generation of reactive oxygen species that inflict oxidative damage on the DNA backbone. The resulting lesions, particularly DSBs, trigger a robust DNA damage response, making this compound a valuable tool for studying these critical cellular pathways. Understanding its precise mechanism of action, effective dose ranges, and the methods for quantifying its effects is essential for its proper application in research, from basic molecular biology to drug development and genotoxicity studies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
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- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced DNA damage response in barley and its dependence on ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scite.ai [scite.ai]
- 13. Different fates of oocytes with DNA double-strand breaks in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. rndsystems.com [rndsystems.com]
- 17. Comet assay - Wikipedia [en.wikipedia.org]
- 18. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Double-Strand Break Assay [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. jove.com [jove.com]
- 24. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 25. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pulsed-field gel electrophoresis analysis of multicellular DNA double-strand break damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to the Structure of the Zeocin Resistance Protein Sh ble
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sh ble gene product, a protein originating from Streptoalloteichus hindustanus, confers resistance to the bleomycin/phleomycin family of antibiotics, including the widely used selection agent Zeocin.[1][2][3] This resistance is achieved through a direct stoichiometric binding mechanism, where the Sh ble protein sequesters this compound, thereby preventing the antibiotic from intercalating into and cleaving DNA.[1][2][3] Understanding the intricate structure of the Sh ble protein is paramount for its application in molecular biology as a selectable marker and for the potential rational design of novel antibiotic resistance mechanisms or inhibitors. This technical guide provides a comprehensive overview of the structural features of the Sh ble protein, detailing the experimental protocols used for its characterization and presenting key quantitative data.
Primary and Secondary Structure
The Sh ble protein is a relatively small protein with a molecular weight of approximately 14 kDa.[1][2] The gene itself is 372 base pairs long, encoding a polypeptide chain of 124 amino acids.[4] Analysis of the crystal structure (PDB ID: 1BYL) reveals a composition of both α-helices and β-sheets, characteristic of an α/β fold.[5]
Sequence Analysis and Homology
The amino acid sequence of the Sh ble protein from Streptoalloteichus hindustanus can be obtained from the UniProt database under the accession number P17493.[6] Sequence alignment with other bleomycin resistance proteins, such as BLMA from Streptomyces verticillus and the protein from transposon Tn5, reveals conserved regions likely crucial for bleomycin-family antibiotic binding. Notably, a homolog from Streptococcus pneumoniae shares the "ble-Sh" designation.[7]
Tertiary and Quaternary Structure: A Dimeric Sequestration Machine
The functional form of the Sh ble protein is a homodimer. This dimeric structure is not a mere artifact of crystallization but is the physiologically relevant state in solution, as confirmed by analytical ultracentrifugation and light scattering experiments.[1] The dimer has a total molecular weight of approximately 27.9 kDa.[5]
The Dimer Interface and this compound Binding Pocket
The two monomers of the Sh ble protein associate through a significant hydrophobic interface.[1] This interface is not just a structural feature but is integral to the protein's function. It forms a deep crevice where two molecules of this compound are sequestered, effectively hiding them from their cellular target, DNA.[1] The binding stoichiometry is one dimer to two molecules of the antibiotic.[1] The sequestration of the drug within this pocket is the molecular basis of this compound resistance conferred by the Sh ble protein.
Experimental Characterization of the Sh ble Structure
The determination of the Sh ble protein's structure has been achieved through a combination of molecular biology, biochemical, and biophysical techniques.
Protein Expression and Purification
The Sh ble protein for structural studies was overexpressed in Escherichia coli strain BL21(DE3) harboring the pJM10 plasmid.
Protocol for Protein Expression and Purification (adapted from Dumas et al., 1994):
-
Culture Growth: E. coli BL21(DE3) cells containing the pJM10 plasmid were grown in Luria-Bertani (LB) medium supplemented with ampicillin at 37°C.
-
Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density of the culture reached a specified value.
-
Cell Lysis: The bacterial cells were harvested by centrifugation and subsequently lysed to release the cellular contents, including the overexpressed Sh ble protein.
-
Purification: The soluble protein fraction was purified using a series of chromatography steps, likely including ion-exchange and size-exclusion chromatography, to obtain a homogenous protein sample.
Crystallization and X-ray Diffraction
The three-dimensional structure of the Sh ble protein was determined by X-ray crystallography at a resolution of 2.3 Å.[1][5]
Protocol for Crystallization and X-ray Data Collection (adapted from Dumas et al., 1994):
-
Crystallization: Crystals of the Sh ble protein were grown using the vapor diffusion method.[6][8] This involves equilibrating a drop containing the purified protein and a precipitant solution against a larger reservoir of the precipitant solution.
-
X-ray Data Collection: The protein crystals were exposed to an X-ray beam, and the resulting diffraction patterns were recorded.[9] Data collection parameters such as wavelength, crystal-to-detector distance, and rotation range were optimized to obtain a complete and high-quality dataset.
-
Structure Determination and Refinement: The diffraction data were processed to determine the electron density map of the protein. An atomic model was then built into this map and refined to achieve the best possible fit with the experimental data.
Confirmation of Dimeric State in Solution
To ensure the dimeric structure observed in the crystal was representative of the protein's state in solution, analytical ultracentrifugation and light scattering experiments were performed.[1]
Methodology for Analytical Ultracentrifugation and Light Scattering (adapted from Dumas et al., 1994):
-
Analytical Ultracentrifugation: This technique measures the rate at which a protein sediments in a centrifugal field, which is dependent on its mass and shape. By analyzing the sedimentation velocity, the oligomeric state of the Sh ble protein in solution was confirmed to be a dimer.
-
Light Scattering: This method measures the intensity of light scattered by a protein solution, which is proportional to the protein's molecular weight. The results from light scattering experiments corroborated the findings from analytical ultracentrifugation, confirming the dimeric nature of the Sh ble protein.
Site-Directed Mutagenesis: Probing the this compound Binding Site
Site-directed mutagenesis studies were instrumental in identifying key amino acid residues involved in this compound binding and, consequently, in conferring resistance.[1] By systematically replacing specific amino acids, researchers can assess their contribution to the protein's function.
Protocol for Site-Directed Mutagenesis and Resistance Assay (adapted from Dumas et al., 1994):
-
Mutagenesis: Specific mutations were introduced into the Sh ble gene using techniques such as PCR-based site-directed mutagenesis.
-
Expression of Mutants: The mutated genes were expressed in a suitable host organism, typically E. coli.
-
Resistance Assay: The level of this compound resistance conferred by the mutant proteins was assessed by growing the host cells in the presence of varying concentrations of this compound and comparing their growth to cells expressing the wild-type Sh ble protein. For example, mutations of tryptophan residues at positions 36 and 99 (Trp36 and Trp99) were shown to be critical for bleomycin resistance.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the structure and function of the Sh ble protein.
Table 1: Structural and Physical Properties of Sh ble Protein
| Parameter | Value | Reference |
| Organism of Origin | Streptoalloteichus hindustanus | [6] |
| PDB ID | 1BYL | [5] |
| Molecular Weight (monomer) | ~14 kDa | [1][2] |
| Molecular Weight (dimer) | 27.9 kDa | [5] |
| Number of Amino Acids | 124 | [4] |
| Quaternary Structure | Homodimer | [1] |
Table 2: X-ray Crystallography Data for Sh ble Protein (PDB: 1BYL)
| Parameter | Value | Reference |
| Resolution | 2.30 Å | [5] |
| R-Value Work | 0.176 | [5] |
| R-Value Free | Not available | |
| Space Group | P 41 | [10] |
| Unit Cell Dimensions (a, b, c) | 93.30 Å, 93.30 Å, 55.00 Å | [10] |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | [10] |
Table 3: Binding and Functional Parameters
| Parameter | Value | Method | Reference |
| Binding Stoichiometry | 1 dimer : 2 this compound molecules | Light Scattering | [1] |
| Key Residues for Binding | Trp36, Trp99 | Site-Directed Mutagenesis |
Visualizations of Key Structures and Workflows
To further elucidate the structural and functional aspects of the Sh ble protein, the following diagrams are provided.
Signaling Pathways and Logical Relationships
Experimental Workflow
Conclusion
The Sh ble protein provides a fascinating example of a highly efficient drug sequestration mechanism. Its dimeric structure, featuring a deep hydrophobic groove, is exquisitely adapted to bind and inactivate members of the bleomycin family of antibiotics. The detailed structural and functional understanding of this protein, garnered through the experimental approaches outlined in this guide, not only solidifies its role as a robust selectable marker in molecular biology but also offers a blueprint for the design of novel protein-based therapeutics and antibiotic resistance strategies. Further investigation into the precise thermodynamics of this compound binding and the exploration of a wider range of mutants will undoubtedly continue to refine our knowledge of this important protein.
References
- 1. Crystal structure and site‐directed mutagenesis of a bleomycin resistance protein and their significance for drug sequestering. | The EMBO Journal [link.springer.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Optimization of Expression and Purification of Schistosoma mansoni Antigens in Fusion with Rhizavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and site-directed mutagenesis of a bleomycin resistance protein and their significance for drug sequestering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization of soluble proteins in vapor diffusion for x-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Crystallization of membrane proteins by vapor diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
The Origin of Zeocin from Streptomyces verticillus: A Technical Guide
Introduction
Zeocin™ is a broad-spectrum antibiotic belonging to the phleomycin-bleomycin family of glycopeptides.[1] It is a formulation of phleomycin D1, a copper-chelated glycopeptide isolated from the fermentation broth of Streptomyces verticillus.[2][3][4] The antibiotic exhibits potent cytotoxic activity against a wide range of organisms, including bacteria, fungi (such as yeast), plants, and mammalian cells.[5][6] This wide range of activity makes this compound™ a valuable tool in molecular biology for the selection of transformed cells containing a this compound™ resistance gene.[1][5] This guide provides an in-depth overview of the origin, biosynthesis, mechanism of action, and practical applications of this compound.
Discovery and Producing Organism
This compound is a formulation of phleomycin D1, which is a naturally occurring antibiotic produced by the Gram-positive soil bacterium, Streptomyces verticillus.[1][3] Members of the genus Streptomyces are renowned for their ability to produce a diverse array of secondary metabolites with various biological activities, including many clinically significant antibiotics.[7][8] The discovery of this class of compounds has been pivotal in the development of both therapeutic agents and molecular biology tools.
Biosynthesis of this compound
While the search results did not provide a detailed gene-by-gene description of the this compound biosynthetic gene cluster in Streptomyces verticillus, it is understood that like other complex natural products from Streptomyces, its biosynthesis is orchestrated by a dedicated gene cluster.[9][10][11] This cluster contains the genes encoding all the necessary enzymes for the assembly of the complex glycopeptide backbone, its modification, and self-resistance. The biosynthesis of such hybrid peptide-polyketide molecules is a complex process involving non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), along with tailoring enzymes that modify the core structure.
Caption: Generalized biosynthetic pathway of this compound.
Mechanism of Action
This compound is supplied in an inactive, copper-chelated form, which is indicated by the blue color of the solution.[1][2] Upon entry into a cell, the cupric ions (Cu²⁺) are reduced to cuprous ions (Cu¹⁺) and subsequently removed by intracellular sulfhydryl compounds.[4][6][12] This removal of copper activates the molecule.[5] The activated this compound intercalates into the DNA double helix and induces double-strand breaks, leading to cell death.[1][3]
Caption: Mechanism of action of this compound.
Resistance to this compound is conferred by the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[2][5] This gene encodes a 13.665 kDa protein that binds to this compound in a stoichiometric manner, preventing it from cleaving DNA.[4][5][6]
Quantitative Data
The effective concentration of this compound™ for selection varies depending on the organism and cell type. The following table summarizes the recommended working concentrations.
| Organism/Cell Type | Recommended this compound™ Concentration (µg/mL) | Medium/Special Conditions |
| E. coli | 25 - 50 | Low salt LB medium (NaCl ≤ 5 g/L), pH 7.5.[2][4] |
| Yeast (S. cerevisiae, P. pastoris) | 50 - 300 | YPD or minimal medium; pH can be optimized (6.5-8.0).[2][13] |
| Mammalian Cells | 50 - 1000 | Varies with cell line; average is 250-400 µg/mL.[5][6] |
Note: High ionic strength and extremes in pH can inhibit this compound™ activity.[4][5] It is also light-sensitive.[4][13]
Experimental Protocols
Determining this compound™ Sensitivity (Kill Curve) for Mammalian Cells
Before selecting for stable transfectants, it is crucial to determine the minimum concentration of this compound™ required to kill the non-transfected host cells.
-
Plate cells to be approximately 25% confluent and allow them to grow for 24 hours.[4][14]
-
Prepare a series of plates with medium containing varying concentrations of this compound™ (e.g., 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL).[4][6]
-
Replace the medium on the cells with the prepared selective media.
-
Replenish the selective medium every 3-4 days and monitor the percentage of surviving cells over a period of 1-2 weeks.[14]
-
The lowest concentration that kills the majority of the cells within the desired timeframe is the optimal concentration for selection.[14]
Selection of Stable Mammalian Cell Lines
-
Transfect the host cell line with the vector containing the this compound™ resistance gene.
-
After 48-72 hours post-transfection, split the cells into fresh medium containing the pre-determined optimal concentration of this compound™.[12][14]
-
Continue to culture the cells, replacing the selective medium every 3-4 days.[14][15]
-
Observe the formation of resistant foci, which can take 2-6 weeks depending on the cell line.[5][14]
-
Isolate individual foci and expand them to establish stable, resistant cell lines.[12][14]
Caption: Workflow for generating stable cell lines using this compound™.
Conclusion
This compound, a phleomycin D1 formulation from Streptomyces verticillus, is a potent DNA-damaging agent with broad-spectrum toxicity. Its reliable mechanism of action and the availability of a well-characterized resistance gene have made it an indispensable tool for selection in molecular and cellular biology. Understanding its origins, mechanism, and the protocols for its use is essential for researchers and scientists in the field of drug development and genetic engineering.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. invivogen.com [invivogen.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Genetic Characterization of an Anthrabenzoxocinones Gene Cluster in Streptomyces Sp. FJS31-2 for the Biosynthesis of BE-24566B and Zunyimycin Ale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - KR [thermofisher.com]
The Role of Copper in Zeocin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeocin™, a formulation of phleomycin D1, is a broad-spectrum antibiotic belonging to the bleomycin family of glycopeptides.[1] It is widely utilized in molecular biology for the selection of genetically modified bacteria, yeast, plant, and animal cells.[1][2] The cytotoxicity of this compound stems from its ability to intercalate into DNA and induce single- and double-strand breaks, ultimately leading to cell death.[1] A critical and often overlooked aspect of this compound's activity is the integral role of copper in its regulation. Commercially available this compound is a copper-chelated complex, a form that is stable but inactive.[2] This technical guide provides an in-depth exploration of the role of copper in the activity of this compound, detailing its mechanism of action, the intracellular activation process, and the experimental protocols to study these phenomena.
The Inactive State: The this compound-Copper(II) Complex
This compound is supplied as a blue solution, a characteristic imparted by the chelated cupric ion (Cu²⁺).[2] This copper-bound form of this compound is therapeutically inactive, as it is unable to bind to and cleave DNA.[1][2] The stability of this complex prevents non-specific DNA damage outside the target cells. Studies on the related compound, bleomycin, have shown that the copper(II)-bleomycin complex is both kinetically and thermodynamically stable. This stability is a key feature, ensuring that the antibiotic remains inert until it reaches the intracellular environment of the target organism.
Intracellular Activation: A Redox-Mediated Process
The activation of this compound is a multi-step process that occurs upon its entry into the cell. This process is initiated by the reduction of the chelated Cu²⁺ ion to its cuprous state (Cu⁺), which is then followed by the removal of the copper ion from the glycopeptide molecule.[1][2]
Reduction of Copper(II)
The intracellular environment is rich in reducing agents, most notably sulfhydryl-containing compounds such as glutathione (GSH).[3][4] These molecules are capable of donating an electron to the Cu²⁺ ion chelated by this compound, reducing it to Cu⁺.
Removal of Copper(I)
Once in its cuprous (Cu⁺) state, the copper ion is less tightly bound to the this compound molecule. Intracellular sulfhydryl compounds, including glutathione, can then effectively sequester the Cu⁺ ion, leading to the formation of copper-free, or apo-Zeocin.[3][4] This apo-Zeocin is the active form of the drug, capable of binding to and cleaving DNA.
dot
Caption: Intracellular activation pathway of this compound.
Mechanism of DNA Cleavage by Activated this compound
Once activated, apo-Zeocin intercalates into the DNA double helix, with a preference for 5'-GC-3' and 5'-GT-3' sequences. The DNA-cleaving activity of this compound, similar to bleomycin, is believed to be mediated by the formation of a metallo-Zeocin complex, most notably with ferrous iron (Fe²⁺), which is present in the cell.[5] This complex, in the presence of molecular oxygen, generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, in close proximity to the DNA backbone.[6][7] These highly reactive species then abstract a hydrogen atom from the deoxyribose sugar, leading to strand scission.
dot
Caption: Mechanism of DNA cleavage by activated this compound.
Quantitative Data on this compound Activity
| Parameter | Copper-Chelated Bleomycin/Zeocin | Apo-Bleomycin/Zeocin (Activated) | Reference |
| DNA Cleavage Activity | No significant activity | Active | [8] |
| Single-strand to Double-strand Break Ratio (ss:ds) | Not applicable (inactive) | Ratios of 3.1:1 to 7.3:1 have been reported for bleomycin analogs. | [9][10] |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of this compound in Mammalian Cells
This protocol is used to determine the lowest concentration of this compound required to kill untransfected host cells.[11][12]
Materials:
-
Parental (untransfected) mammalian cell line
-
Complete cell culture medium
-
This compound™ solution (100 mg/mL)
-
96-well or other multi-well culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the parental cells in a multi-well plate at a density that allows for approximately 25% confluency after 24 hours of incubation.
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]
-
After 24 hours of cell growth, remove the medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Replenish the selective medium every 3-4 days.
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
The MIC is the lowest concentration of this compound that results in complete cell death within a desired timeframe (typically 1-2 weeks).
dot
Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of this compound.
Protocol 2: In Vitro DNA Cleavage Assay using Supercoiled Plasmid DNA
This assay quantifies the DNA-cleaving ability of this compound by monitoring the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II) and linear (Form III) forms.[10]
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19 or pBR322)
-
This compound™ (copper-chelated)
-
A reducing agent (e.g., dithiothreitol or glutathione)
-
A source of Fe(II) (e.g., ferrous ammonium sulfate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)[9]
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Activation of this compound: To prepare activated (apo-) this compound, incubate the copper-chelated this compound with a reducing agent to remove the copper. This step should be performed immediately before the cleavage reaction.
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order:
-
Reaction buffer
-
Supercoiled plasmid DNA (final concentration ~10-20 ng/µL)
-
Activated this compound (at various concentrations)
-
Fe(II) solution
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis to separate the different DNA forms.
-
Visualization and Quantification: Stain the gel with a DNA dye and visualize it using a gel imaging system. The intensity of the bands corresponding to Form I, II, and III can be quantified using densitometry software to determine the extent of DNA cleavage.
Conclusion
The role of copper in this compound activity is a fascinating example of biological regulation. The inactive copper-chelated form of this compound ensures its stability and prevents off-target effects, while the intracellular environment provides the necessary components for its activation. Understanding this mechanism is crucial for the effective use of this compound as a selection agent and for the development of novel therapeutic strategies based on the bleomycin family of antibiotics. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate interplay between copper, this compound, and DNA.
References
- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Glutathione activates virulence gene expression of an intracellular pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-bleomycin has no significant DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
understanding the Sh ble gene for Zeocin resistance
An In-Depth Technical Guide to the Sh ble Gene and Zeocin Resistance
Executive Summary
The Sh ble gene, originating from the actinomycete Streptoalloteichus hindustanus, encodes a protein that confers resistance to this compound™, a potent DNA-damaging antibiotic.[1][2] This resistance system is founded on a direct, high-affinity binding interaction where the protein product, Ble, stoichiometrically sequesters this compound, preventing it from inflicting double-strand breaks in DNA.[1][3] Its efficacy across a wide range of organisms, from bacteria to mammalian cells, has established the Sh ble gene as a cornerstone selectable marker in molecular biology and genetic engineering.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms, quantitative parameters, and key experimental protocols associated with the this compound resistance system for researchers, scientists, and drug development professionals.
The Antibiotic: this compound
This compound is a formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic isolated from Streptomyces verticillus.[1][5] In its commercial form, the presence of chelated Cu²⁺ gives the solution a distinct blue color and renders the molecule inactive.[3][6] It exhibits broad-spectrum toxicity against most aerobic organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][4]
Mechanism of Action of this compound
This compound's cytotoxic effects are initiated following its cellular uptake and activation.
-
Cellular Uptake and Activation: Once inside the cell, the copper cation (Cu²⁺) is reduced to Cu¹⁺ and subsequently removed by intracellular sulfhydryl compounds.[1][6] This process activates the this compound molecule.
-
DNA Intercalation and Cleavage: The activated, copper-free this compound binds and intercalates into DNA.[3][4] It then induces sequence-specific, double-strand breaks in the DNA backbone, a catastrophic event for the cell.[1][3]
-
Cell Death: The extensive DNA damage triggers apoptosis or other cell death pathways. Sensitive mammalian cells exposed to this compound exhibit distinct morphological changes, including a vast increase in size, abnormal shapes with long appendages, the formation of large cytoplasmic vesicles, and the eventual breakdown of the plasma and nuclear membranes.[1][6]
The Resistance Mechanism: Sh ble Gene Product
Resistance to this compound is conferred by the protein product of the Sh ble gene.[4] This resistance is not enzymatic but is based on a direct sequestration mechanism.
-
The Ble Protein: The Sh ble gene encodes a small, 13,665 Dalton protein.[1][6]
-
Stoichiometric Binding: The Ble protein functions by binding directly to the this compound antibiotic in a tight, one-to-one stoichiometric ratio.[1][3]
-
Inactivation by Sequestration: This high-affinity binding effectively sequesters the antibiotic, physically preventing it from reaching and cleaving the cell's genomic DNA.[3][7]
It is important to note that some studies suggest this sequestration may not be absolute. Recombinant cells stably expressing the Sh ble gene can still exhibit low levels of this compound-induced DNA strand breaks, which may have long-term consequences such as mutagenesis or adaptive responses during prolonged cell culture under selection.[8][9][10]
Quantitative Data Summary
Table 1: Recommended this compound™ Concentrations for Selection
| Organism/Cell Type | This compound™ Concentration (µg/mL) | Key Considerations |
| E. coli | 25 - 50 | Requires Low Salt LB medium (e.g., ≤5 g/L NaCl) at pH 7.5 for optimal activity.[1][6][11] Host strain must not carry the Tn5 transposon.[6][11] |
| Yeast (S. cerevisiae, P. pastoris) | 50 - 300 | Concentration is strain-dependent. Medium pH (6.5-8.0) affects activity.[1][11] |
| Mammalian Cells | 50 - 1,000 | Highly cell-line dependent; average range is 250-400 µg/mL.[1][4][11] A kill curve is mandatory to determine the optimal concentration.[6] |
| Chlamydomonas reinhardtii | 3 (mitochondrial expression) | Resistance has been demonstrated at lower concentrations for mitochondrial transformants.[12] |
Table 2: Properties of the Sh ble Gene and Ble Protein
| Property | Value / Description |
| Gene Origin | Streptoalloteichus hindustanus[1][4] |
| Gene Name | Sh ble[1] |
| Open Reading Frame (ORF) Size | 372 base pairs[13] |
| Protein Product | Ble (Bleomycin resistance protein)[14] |
| Protein Molecular Weight | 13,665 Da[1][6] |
| Binding Stoichiometry | 1:1 (Ble protein : this compound molecule)[1][3] |
| Mechanism | Sequestration / Inactivation by binding[4][7] |
Key Experimental Protocols
Successful use of the this compound/Sh ble system requires careful optimization of selection conditions.
Protocol: Determining Optimal this compound™ Concentration (Kill Curve)
Before generating stable cell lines, it is critical to determine the minimum antibiotic concentration required to kill the non-transfected parental cell line.[6][11]
-
Cell Plating: Seed the parental cells in a series of plates (e.g., 6-well or 100 mm) at a density that will result in approximately 25% confluency after 24 hours of growth.[11][15]
-
Dose Application: Prepare growth medium containing a range of this compound™ concentrations. A typical titration series is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6][15] Remove the standard medium from the cells and replace it with the various this compound-containing media.
-
Incubation and Monitoring: Incubate the cells under standard conditions. Replenish the selective medium every 3-4 days.[15]
-
Analysis: Observe the percentage of surviving cells over a period of 1-2 weeks. The optimal concentration for selection is the lowest concentration that kills the majority of the cells within this timeframe.[6][11]
Protocol: Generating a Stable Mammalian Cell Line
-
Transfection: Transfect the target mammalian cell line with a plasmid vector containing the Sh ble gene expression cassette. Include an untransfected control plate.[5]
-
Recovery: Allow cells to recover and begin expressing the resistance protein by culturing in non-selective medium for 48 to 72 hours post-transfection.[5][15]
-
Selection: Split the cells at various dilutions (e.g., 1:5, 1:10, 1:20) into fresh growth medium containing the predetermined optimal concentration of this compound™.[5][16]
-
Maintenance: Feed the cells with fresh selective medium every 3-4 days until distinct cell foci (colonies) are visible.[5][15]
-
Isolation: Pick individual, well-isolated colonies using a sterile pipette tip and transfer each to a separate well of a multi-well plate (e.g., 96- or 48-well) for expansion.[5][16]
-
Expansion: Continue to culture the isolated clones in selective medium, expanding them to larger culture vessels as they grow.
Protocol: In Vitro this compound Neutralization Assay (Conceptual)
This assay can be used to confirm the direct inhibitory action of purified Ble protein on this compound's DNA-cleaving activity.
-
Reagent Preparation:
-
This compound: Prepare a working stock of this compound at a concentration known to cause significant DNA degradation.
-
Ble Protein: Purify the Sh ble gene product using standard protein purification techniques (e.g., affinity chromatography if tagged). Prepare a dilution series of the purified protein.
-
Substrate: Use a supercoiled plasmid DNA (e.g., pUC19) as the substrate for cleavage.
-
-
Neutralization Reaction:
-
In a microcentrifuge tube, combine a fixed amount of plasmid DNA with a fixed amount of this compound.
-
In parallel tubes, pre-incubate the fixed amount of this compound with increasing concentrations of the purified Ble protein for 30-60 minutes at room temperature to allow for binding.[17]
-
Add the this compound-Ble mixtures to the plasmid DNA.
-
-
Incubation: Allow the cleavage reaction to proceed for a defined period (e.g., 1 hour) at 37°C.
-
Analysis: Analyze the DNA integrity by agarose gel electrophoresis.
-
Negative Control (DNA only): Should show a prominent supercoiled band.
-
Positive Control (DNA + this compound): Should show a smear of degraded DNA or a shift from supercoiled to nicked and linear forms.
-
Test Samples (DNA + this compound + Ble): Successful neutralization will be indicated by a dose-dependent protection of the plasmid DNA, with higher concentrations of Ble protein resulting in less DNA degradation and a stronger supercoiled band.
-
References
- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. chlamycollection.org [chlamycollection.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. WO2004046730A2 - Uses of ble proteins and antibiotics from the bleomycin family - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to the antibiotic this compound by stable expression of the Sh ble gene does not fully suppress this compound-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Stable Expression of Antibiotic-Resistant Gene ble from Streptoalloteichus hindustanus in the Mitochondria of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. uniprot.org [uniprot.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Characterization of BRPMBL, the Bleomycin Resistance Protein Associated with the Carbapenemase NDM - PMC [pmc.ncbi.nlm.nih.gov]
Zeocin's Efficacy Against Aerobic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeocin®, a formulation of Phleomycin D1, is a potent, broad-spectrum glycopeptide antibiotic belonging to the bleomycin family. It is effective against a wide range of aerobic organisms, including bacteria, fungi, yeast, plant, and animal cells.[1][2][3] Its primary application is as a selective agent in molecular biology to isolate cells that have successfully incorporated a this compound® resistance gene.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, its spectrum of activity with recommended concentrations for various aerobic organisms, and detailed protocols for its application in a research setting.
Mechanism of Action and Resistance
This compound's cytotoxic effect is achieved through its ability to cleave DNA.[4] The antibiotic is commercially supplied in a copper-chelated form, which is inactive and blue in color.[3][5] Upon entering an aerobic cell, the intracellular environment, rich in sulfhydryl compounds, reduces the Cu²⁺ ion to Cu¹⁺, which is subsequently removed from the molecule.[3][5][6] This activation allows this compound® to intercalate into the DNA double helix.[1][7] The activated this compound®-DNA complex then generates reactive oxygen species, leading to single- and double-strand breaks in the phosphodiester backbone, ultimately triggering cell death.[2][6]
Resistance to this compound® is conferred by the product of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[4][7] This gene encodes a small (13.6 kDa) protein that binds to activated this compound® in a 1:1 stoichiometric ratio.[5][6] This binding sequesters the antibiotic, preventing it from interacting with and cleaving DNA, thus rendering the cell resistant to its effects.[6][7]
Spectrum of Activity and Recommended Concentrations
This compound® exhibits broad-spectrum activity against most aerobic organisms.[2] However, its potency is influenced by several factors, including pH, ionic strength, and cell density.[1] The antibiotic is more effective at a neutral to slightly alkaline pH (7.5) and its activity is diminished in high-salt media.[1][3] The following tables summarize the generally accepted working concentrations for selecting resistant organisms. It is critical to note that these are starting points; the optimal concentration for a specific organism or cell line must be determined empirically.
Table 1: Recommended Concentrations for Prokaryotic and Eukaryotic Microorganisms
| Organism Type | Species Example | Recommended Concentration (µg/mL) | Key Considerations |
| Bacteria | Escherichia coli | 25 - 50[4] | Use Low Salt LB medium (≤5 g/L NaCl) at pH 7.5.[1][6] Avoid strains with Tn5 transposon.[3][8] |
| Yeast | Saccharomyces cerevisiae | 50 - 300[3][6] | Sensitivity is strain-dependent. Optimal pH is between 6.5 and 8.0.[6][9] |
| Yeast | Pichia pastoris | 50 - 300[3][6] | Similar considerations as for S. cerevisiae. |
| Filamentous Fungi | Various | 25 - 150* | Often less sensitive to this compound®; Phleomycin may be a more effective alternative.[7] |
*Concentration for Phleomycin, recommended for organisms poorly sensitive to this compound®.[7]
Table 2: Recommended Concentrations for Eukaryotic Cell Lines
| Organism Type | Cell Line Examples | Recommended Concentration (µg/mL) | Key Considerations |
| Mammalian Cells | HEK293, HeLa, CHO | 50 - 1000[1][6] | Highly cell line-dependent. Average range is 250-400 µg/mL.[3] Must be determined via a kill curve. |
| Plant Cells | Tobacco, Arabidopsis | Variable | Concentration must be empirically determined based on the specific plant species and tissue type. |
Experimental Protocols
Determining Optimal this compound® Concentration: The Kill Curve
Before initiating selection experiments, it is imperative to determine the minimum concentration of this compound® required to kill the non-transfected host cells. This is achieved by generating a dose-response curve, commonly known as a kill curve.
Methodology:
-
Cell Plating: Plate the host cells at approximately 25% confluency in a series of identical culture plates or wells. For mammalian cells, prepare a set of 8 plates.[10] Allow the cells to attach and resume growth for 24 hours.[10]
-
Dose Application: Prepare growth medium containing serial dilutions of this compound®. A common range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[3][10] Remove the existing medium from the cells and replace it with the this compound®-containing media.
-
Incubation and Observation: Incubate the cells under their normal growth conditions.
-
Monitoring: Replenish the selective medium every 3-4 days and monitor the plates for cell viability.[3][10] This can be done by microscopic observation or by using a viability assay (e.g., Trypan Blue exclusion).
-
Analysis: Over a period of 1 to 2 weeks, determine the lowest concentration of this compound® that results in comprehensive cell death.[10] This concentration will be used for subsequent selection experiments.
Protocol for Selection of Stable Mammalian Cell Lines
This protocol outlines the steps for selecting stably transfected mammalian cells expressing the Sh ble resistance gene.
Methodology:
-
Transfection: Transfect the host cell line with the plasmid vector containing the Sh ble gene using a suitable transfection reagent or method. Include an untransfected control plate.
-
Recovery: Following transfection, allow the cells to recover in non-selective growth medium for 24 to 48 hours. This permits the expression of the resistance gene.
-
Initiate Selection: After the recovery period, split the cells into fresh growth medium containing the pre-determined optimal concentration of this compound®. It is advisable to plate the cells at various dilutions to facilitate the isolation of distinct colonies.[3][10]
-
Maintain Selection: Replace the selective medium every 3 to 4 days.[1] Cell death in the non-resistant population should become apparent within the first week. Foci of resistant cells typically emerge within 1 to 3 weeks, depending on the cell line.[1]
-
Isolate Clones: Once resistant colonies are clearly visible, they can be individually picked using cloning cylinders or a pipette tip and expanded in separate culture vessels, while maintaining the selective pressure with this compound®.
Conclusion
This compound® is a powerful and widely used selection antibiotic for a vast range of aerobic organisms. Its effectiveness is rooted in a well-understood mechanism of DNA cleavage, which can be effectively countered by the expression of the Sh ble gene product. For successful application, researchers must consider the influence of experimental conditions such as media composition and pH, and meticulously determine the optimal antibiotic concentration for their specific model system. The protocols and data presented in this guide serve as a foundational resource for the effective use of this compound® in research and development.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. invivogen.com [invivogen.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. invivogen.com [invivogen.com]
- 8. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Zeocin™ Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and stability of Zeocin™, a commonly used selective antibiotic in molecular biology and drug development. Understanding these characteristics is crucial for ensuring its effective use, interpreting experimental results, and developing stable formulations.
Chemical Properties of this compound™
This compound™ is a formulation of Phleomycin D1, a copper-chelated glycopeptide antibiotic belonging to the bleomycin family, produced by Streptomyces verticillus.[1][2] Its distinctive blue color is due to the presence of copper (Cu²⁺) chelated to the molecule.[3][4] This copper-chelated form is inactive. This compound™ becomes active upon entering the cell, where the Cu²⁺ is reduced to Cu¹⁺ and subsequently removed by cellular sulfhydryl compounds.[3][4]
| Property | Description |
| Chemical Family | Bleomycin/Phleomycin Glycopeptide Antibiotic |
| Active Compound | Phleomycin D1 |
| Formulation | Copper-chelated aqueous solution |
| Appearance | Blue liquid |
| Mechanism of Action | Intercalates into DNA and causes double-strand breaks, leading to cell death.[1] |
| Resistance | Conferred by the Sh ble gene, which produces a protein that binds to this compound™, preventing its interaction with DNA.[1] |
| Solubility | Freely soluble in water. |
Stability of this compound™ Solution
The stability of this compound™ solution is influenced by several factors, including temperature, pH, ionic strength, and exposure to light.
Temperature Stability
This compound™ solution exhibits varying stability at different temperatures. For long-term storage, freezing at -20°C is recommended.
| Storage Temperature | Reported Stability Duration |
| -20°C | Up to 18 months[1] |
| 4°C | Up to 12 months[1] |
| Room Temperature | Up to 1 month[1][2] |
Note: Repeated freeze-thaw cycles should be avoided as they can lead to a decrease in activity.[1]
pH and Ionic Strength Stability
This compound™'s activity is highly dependent on pH and the ionic strength of the medium.
-
pH: Extremes in pH (both acidic and basic) can lead to the irreversible denaturation of this compound™.[3] The optimal pH for its activity in bacterial selection media is 7.5.[4]
-
Ionic Strength: High ionic strength inhibits the activity of this compound™.[3] For optimal selection in E. coli, the salt concentration in the medium should be kept low.[4]
Light Sensitivity
This compound™ is sensitive to light.[3] Therefore, it is recommended to store the solution and any media containing the antibiotic in the dark to prevent photodegradation.
Experimental Protocols
Determination of this compound™ Activity (Kill Curve Assay)
This protocol is used to determine the minimum concentration of this compound™ required to kill a specific cell line. This is a crucial first step before using this compound™ for selecting stably transfected cells.
Methodology:
-
Cell Plating: Plate the desired cell line in a multi-well plate at a low confluence (e.g., 20-30%).
-
Preparation of this compound™ Dilutions: Prepare a series of this compound™ concentrations in the appropriate cell culture medium. A typical range to test is 50 to 1000 µg/mL. Include a no-antibiotic control.
-
Treatment: After the cells have attached, replace the medium with the medium containing the different concentrations of this compound™.
-
Incubation: Incubate the cells under their normal growth conditions.
-
Monitoring: Observe the cells daily for signs of cell death (e.g., detachment, morphological changes).
-
Viability Assessment: After a predetermined period (e.g., 7-14 days), assess cell viability using a method such as Trypan Blue exclusion or a colorimetric assay (e.g., MTT, XTT).
-
Data Analysis: Plot cell viability against this compound™ concentration to determine the minimum concentration that results in complete cell death.
Caption: Experimental workflow for a kill curve assay.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
General Methodology:
-
Sample Preparation: Prepare this compound™ solutions at a known concentration in different buffers (to test pH stability) or store them under various temperature and light conditions for different durations.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically used for bleomycin analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where phleomycin D1 has significant absorbance (e.g., around 254 nm or 290 nm).
-
-
Analysis: Inject the prepared samples into the HPLC system.
-
Data Interpretation: Monitor the decrease in the peak area of the active phleomycin D1 peak and the appearance of new peaks corresponding to degradation products over time and under different stress conditions.
Microbiological Agar Diffusion Assay
This bioassay determines the potency of this compound™ by measuring its ability to inhibit the growth of a susceptible microorganism.
General Methodology:
-
Preparation of Assay Plates: Prepare agar plates seeded with a lawn of a susceptible bacterial strain (e.g., a sensitive strain of E. coli).
-
Application of Samples: Create wells in the agar and apply known concentrations of a this compound™ standard to create a standard curve. Apply the this compound™ samples under investigation to other wells.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test organism.
-
Measurement: Measure the diameter of the zones of inhibition (the clear areas where bacterial growth has been inhibited) around each well.
-
Data Analysis: Plot the diameter of the zones of inhibition against the logarithm of the this compound™ concentration for the standards to generate a standard curve. Use this curve to determine the potency of the test samples.
Visualizing the Mechanism of Action and Resistance
This compound™ Mechanism of Action
Caption: Activation and mechanism of action of this compound™.
Sh ble-Mediated Resistance to this compound™
Caption: Mechanism of this compound™ resistance by the Sh ble protein.
Conclusion
A thorough understanding of the chemical properties and stability of this compound™ solution is essential for its effective and reliable use in research and development. Proper storage at -20°C, protection from light, and maintenance of optimal pH and ionic strength in experimental setups are critical for preserving its activity. The provided protocols for activity determination and the general outlines for stability-indicating assays offer a framework for ensuring the quality and performance of this compound™ in various applications.
References
Methodological & Application
Zeocin Selection Concentration for Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the effective use of Zeocin™ as a selection agent for mammalian cells. This compound™, a member of the bleomycin/phleomycin family of antibiotics, is a potent DNA-damaging agent used to select for cells that have been successfully transfected with a plasmid conferring this compound™ resistance, typically via the Sh ble gene.
Introduction
This compound™ is a broad-spectrum antibiotic that causes cell death by intercalating into and cleaving DNA.[1] Its effectiveness spans bacteria, fungi, plants, and mammalian cells.[2] Resistance is conferred by the product of the Sh ble gene, a 13.7 kDa protein that binds to this compound™ in a 1:1 ratio, preventing it from interacting with DNA and thereby neutralizing its toxic effects.[1][3] This selection system is widely utilized in molecular biology for the generation of stable cell lines expressing a gene of interest.
A critical parameter for successful selection is the optimal concentration of this compound™, which is highly dependent on the specific mammalian cell line being used. Factors such as metabolic rate, cell density, and media composition can all influence cellular sensitivity to the antibiotic.[4][5] Therefore, it is imperative to determine the minimum concentration of this compound™ that effectively kills non-transfected cells (a "kill curve") for each cell line before initiating selection experiments.[4][6]
Data Presentation: this compound™ Selection Concentrations
The working concentration of this compound™ for mammalian cell lines typically ranges from 50 to 1000 µg/mL.[3][5] Below is a summary of suggested and experimentally determined this compound™ concentrations for various commonly used mammalian cell lines. It is important to note that these are starting points, and the optimal concentration should always be empirically determined for your specific experimental conditions.
| Cell Line | Recommended Concentration (µg/mL) | Notes |
| General Range | 50 - 1000 | The average is often between 250 - 400 µg/mL.[3][5] |
| HEK293 | 200 | This concentration is cited in a study comparing different selection markers. |
| HEK293T | 50 - 500 | A wide range has been reported in the literature. A dose-response experiment is highly recommended.[7] |
| PC-3 | 200 | Determined by a kill curve to destroy all non-transfected cells within 7 days.[8] |
| DU145 | 250 | Determined by a kill curve to destroy all non-transfected cells within 7 days.[8] |
| A549 | 100 | Used for selection with a pCMV-IRES/Zeo vector.[9] |
| MCF-7 | 100 - 500 | One study used 100 µg/mL, while another used 500 µg/mL for selection.[10][11] |
| NIH3T3 | 100, 750, 800 | Different studies have reported using these various concentrations.[12] |
| COS-7 | 250 | A recommended concentration for this cell line.[13] |
| CHO | 900 | A typical concentration for G418 selection, indicating CHO cells may require higher antibiotic concentrations in general. While not specific to this compound, it suggests a higher starting range for a kill curve.[2] |
Experimental Protocols
Determining the Optimal this compound™ Concentration: The Kill Curve Protocol
This protocol outlines the steps to determine the minimal concentration of this compound™ required to kill your untransfected parental cell line.
Materials:
-
Parental (untransfected) mammalian cell line
-
Complete cell culture medium
-
This compound™ solution (typically 100 mg/mL stock)
-
96-well or 24-well tissue culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Plating:
-
Preparation of this compound™ Dilutions:
-
Antibiotic Addition:
-
After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound™. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.[11] The optimal concentration is the lowest concentration of this compound™ that results in complete cell death of the parental cell line within this timeframe.
-
Protocol for Generating Stable Cell Lines with this compound™ Selection
Materials:
-
Transfected mammalian cell line
-
Parental (untransfected) mammalian cell line (for control)
-
Complete cell culture medium
-
This compound™ at the predetermined optimal concentration
-
Sterile PBS
-
Trypsin-EDTA solution
-
Cloning cylinders or sterile pipette tips for colony picking
-
Multi-well tissue culture plates (e.g., 24-well, 6-well)
Procedure:
-
Transfection:
-
Transfect the mammalian cells with the plasmid containing the gene of interest and the this compound™ resistance gene (Sh ble) using your preferred transfection method.
-
-
Initial Recovery:
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.[14]
-
-
Initiation of Selection:
-
After the recovery period, passage the cells into fresh medium containing the predetermined optimal concentration of this compound™. It is advisable to split the cells at a low density (e.g., 1:10 or 1:20) to allow for the formation of distinct colonies.
-
-
Maintenance of Selection:
-
Replace the selective medium every 3-4 days to maintain the antibiotic pressure.[14]
-
-
Colony Formation:
-
Continue to incubate the cells for 1-3 weeks, or until distinct, antibiotic-resistant colonies are visible. The time required for colony formation is cell-line dependent.
-
-
Isolation of Resistant Colonies:
-
Once colonies are of a sufficient size, they can be isolated using cloning cylinders or by scraping with a sterile pipette tip.
-
Transfer individual colonies to separate wells of a multi-well plate (e.g., 24-well) containing selective medium.
-
-
Expansion and Characterization:
-
Expand the isolated clones and verify the stable integration and expression of the gene of interest using appropriate methods (e.g., PCR, Western blot, functional assays).
-
It is recommended to maintain the stable cell lines in a reduced concentration of this compound™ (e.g., half the selection concentration) to ensure continued expression of the resistance gene.
-
Mandatory Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of this compound™ action and the Sh ble resistance protein.
Experimental Workflow: Kill Curve Determination
Caption: Workflow for determining the optimal this compound™ concentration.
Stability and Storage of this compound™
Proper storage of this compound™ is crucial for maintaining its activity.
-
Storage Temperature: Store at -20°C for long-term storage.[15] It can be stored at 4°C for up to 3 months.[15]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[15]
-
Light Sensitivity: this compound™ is light sensitive. Store the stock solution and any prepared media containing this compound™ in the dark.[8]
-
pH and Salt Concentration: The activity of this compound™ is pH-dependent, with higher activity at a higher pH.[14] High salt concentrations can inhibit its activity.[14]
By following these guidelines and protocols, researchers can effectively use this compound™ for the selection of stably transfected mammalian cell lines, a fundamental technique in modern biological research and drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 13. Establishing stable Cos-7cell line by this compound [bio.net]
- 14. 101.200.202.226 [101.200.202.226]
- 15. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Generating Stable Cell Lines with Zeocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone of modern biological research and drug development.[1][2][3] This process allows for the long-term and consistent expression of a gene of interest, which is crucial for applications such as recombinant protein production, gene function studies, and drug discovery assays.[2] Zeocin, a member of the bleomycin/phleomycin family of antibiotics, is a widely used selectable marker for establishing these stable cell lines.[4][5] It is toxic to a broad range of organisms, including bacteria, yeast, plants, and mammalian cells.[4][6] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to this compound and prevents it from cleaving DNA.[4][5][6]
These application notes provide a comprehensive protocol for the generation of stable mammalian cell lines using this compound selection. The protocol covers the essential preliminary step of determining the optimal this compound concentration through a kill curve analysis, followed by detailed procedures for transfection, selection, and maintenance of stable cell lines.
Mechanism of Action
This compound is a copper-chelated glycopeptide that, in its inactive form, can enter the cell.[6][7] Intracellular sulfhydryl compounds reduce the Cu2+ to Cu1+, leading to the removal of the copper ion.[6][7] This activation enables this compound to intercalate into the DNA and cause double-strand breaks, ultimately leading to cell death.[5][7][8] The resistance protein, a product of the Sh ble gene, stoichiometrically binds to activated this compound, preventing its interaction with DNA and thus protecting the cell.[4][5][7]
Experimental Protocols
The successful generation of stable cell lines using this compound involves a systematic approach, beginning with the determination of the optimal antibiotic concentration for the specific cell line being used.
Determination of this compound Sensitivity (Kill Curve)
It is critical to determine the minimum concentration of this compound required to kill the untransfected parental cell line.[4][9][10] This concentration will be used for selecting stably transfected cells. Mammalian cells exhibit a wide range of susceptibility to this compound, with effective concentrations typically ranging from 50 to 1000 µg/mL.[4][7][9][10]
Protocol:
-
Plate the parental (untransfected) cells in a 24-well or 96-well plate at a density that allows them to be approximately 25-50% confluent the next day.[9][10] Prepare a set of wells for each this compound concentration to be tested.
-
After 24 hours, remove the medium and replace it with fresh medium containing varying concentrations of this compound.[4][9][10] A typical range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4][7][9][10]
-
Incubate the cells and replenish the selective medium every 3-4 days.[4][9][10]
-
Observe the cells daily for 10-14 days and assess the percentage of viable cells. The optimal concentration for selection is the lowest concentration that kills all cells within this timeframe.[9][10] Viable cell numbers can be determined by methods such as Trypan Blue exclusion.[9][10]
| This compound Concentration (µg/mL) | Cell Viability Day 3 | Cell Viability Day 7 | Cell Viability Day 10 | Cell Viability Day 14 |
| 0 | 100% | 100% | 100% | 100% |
| 50 | 80% | 50% | 20% | 5% |
| 100 | 60% | 20% | 5% | 0% |
| 200 | 40% | 5% | 0% | 0% |
| 400 | 10% | 0% | 0% | 0% |
| 600 | 0% | 0% | 0% | 0% |
| 800 | 0% | 0% | 0% | 0% |
| 1000 | 0% | 0% | 0% | 0% |
| This table represents example data. Actual results will vary depending on the cell line. |
Transfection and Selection of Stable Cell Lines
Once the optimal this compound concentration is determined, you can proceed with transfecting your cells with a plasmid containing your gene of interest and the this compound resistance gene (Sh ble).
Protocol:
-
Transfection: Transfect the desired cell line with the expression vector using your preferred method (e.g., lipofection, electroporation).[1][2] It is advisable to include a negative control of untransfected cells.[4][7]
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 48-72 hours in a non-selective medium.[1][9][10]
-
Initiation of Selection: After the recovery period, split the cells into fresh medium containing the pre-determined optimal concentration of this compound.[4][7][9][10] It is recommended to plate the cells at various dilutions to increase the chances of isolating distinct colonies.[4][7][9][10]
-
Maintenance during Selection: Replenish the selective medium every 3-4 days.[4][7][9][10] The selection process can take anywhere from 2 to 6 weeks, depending on the cell line.[4][9][10] During this time, untransfected cells will die off, and resistant cells will begin to form colonies (foci).[4][9][10]
-
Isolation of Colonies: Once visible colonies have formed, they can be individually picked using cloning cylinders or by scraping with a pipette tip.[6]
-
Expansion: Transfer each colony to a separate well of a 96- or 48-well plate and expand them in the selective medium.[6][9][10]
-
Screening and Characterization: Once the clones have been expanded, screen them for the expression of your gene of interest using appropriate methods such as Western blotting, qPCR, or functional assays.
Maintenance of Stable Cell Lines
To ensure the continued stability of the integrated gene, it is important to maintain the cell lines under appropriate selective pressure.
Options for Maintenance:
-
Maintain the cells in the same concentration of this compound used for the initial selection.[4]
-
Use a maintenance concentration that is just sufficient to prevent the growth of sensitive cells, as determined from the kill curve experiment.[4][11]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No colonies form | This compound concentration is too high. | Re-evaluate the kill curve to determine the optimal concentration. |
| Transfection efficiency was low. | Optimize the transfection protocol for your specific cell line. | |
| Cells are highly sensitive to this compound. | Allow a longer recovery period (e.g., 72 hours) before applying selection. | |
| High background of non-resistant cells | This compound concentration is too low. | Increase the this compound concentration based on the kill curve data. |
| Cells are growing too densely, reducing antibiotic effectiveness. | Plate cells at a lower density during selection.[5] | |
| Resistant colonies do not express the gene of interest | Silencing of the gene of interest. | Try a different expression vector with a stronger promoter or one less prone to silencing.[12] |
| The gene of interest is toxic to the cells. | Use an inducible expression system to control the expression of the gene. | |
| Slow-growing or unhealthy colonies | This compound concentration is too high for long-term culture. | Reduce the this compound concentration for maintenance after initial selection. |
Factors Influencing this compound Selection
Several factors can influence the effectiveness of this compound selection:
-
Cell Line: Different cell lines have varying sensitivities to this compound.[4][9][10]
-
Cell Density: Higher cell densities can reduce the effective concentration of the antibiotic.[5][9]
-
Growth Rate: Rapidly dividing cells may require higher concentrations of this compound for effective selection.[4][9]
-
Medium Composition: High ionic strength and extremes in pH can inhibit this compound activity.[5][9][10] For optimal activity, the pH should be around 7.5.[5][10]
Concluding Remarks
The generation of stable cell lines using this compound selection is a powerful technique for a wide range of research and development applications. By carefully determining the optimal selection concentration and following a systematic protocol for transfection, selection, and maintenance, researchers can reliably establish cell lines with stable, long-term expression of their gene of interest. Adherence to these guidelines will help to ensure reproducible results and minimize common pitfalls associated with this process.
References
- 1. bosterbio.com [bosterbio.com]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Problem with stable overexpression cell lines - Cell Biology [protocol-online.org]
Application Note and Protocol: Preparation of Zeocin™ Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zeocin™, a member of the phleomycin/bleomycin family of antibiotics, is a potent cytotoxic agent effective against a broad spectrum of prokaryotic and eukaryotic cells.[1][2] Its mechanism of action involves intercalating into and cleaving DNA, leading to cell death.[2][3][4] Resistance to this compound™ is conferred by the Sh ble gene, which encodes a 13.7 kDa protein that binds to the antibiotic and prevents DNA cleavage.[2][3][5] This property makes this compound™ a widely used selective agent for establishing stable cell lines following transfection with vectors carrying the Sh ble resistance marker.[2][5]
Proper preparation, storage, and handling of this compound™ stock solutions are critical for ensuring its efficacy and for obtaining reliable and reproducible results in cell culture selection experiments. This document provides a detailed protocol for the preparation of a sterile this compound™ stock solution from powder, along with guidelines for its storage and use.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound™ solutions.
| Parameter | Value | Notes | Citations |
| Stock Solution Concentration | 100 mg/mL | Standard concentration for long-term storage and use. | [5][6][7] |
| Reconstitution Solvents | Sterile, deionized water or sterile HEPES buffer (5 g/L, pH 7.25-7.5) | HEPES can help maintain pH stability. Activity is pH-dependent.[2][8] | [7][9] |
| Sterilization Method | 0.22 µm syringe filtration | Do not autoclave this compound™ as it is heat-labile. | [5][6][7] |
| Storage Temperature (Powder) | 4°C | Stable for at least one year. | [10] |
| Storage Temperature (Stock Solution) | -20°C | Recommended for long-term storage. | [1][2][8] |
| Stability (Stock at -20°C) | Up to 18 months | Avoid repeated freeze-thaw cycles.[2][5] | [2][10] |
| Stability (Stock at 4°C) | Up to 12 months | Useful for short-term storage. | [2][10] |
| Stability (Stock at Room Temp) | Up to 1 month | [2][5][8] | |
| Working Concentration (Mammalian) | 50 - 1000 µg/mL | Highly cell-line dependent. A kill curve is essential.[1][11] | [1][2][4][11] |
| Working Concentration (E. coli) | 25 - 50 µg/mL | Requires low-salt LB medium (NaCl < 5 g/L) at pH 7.5.[1][11] | [1][5][9][11] |
| Working Concentration (Yeast) | 50 - 300 µg/mL | Varies depending on the strain and culture conditions. | [1][4][11][12] |
Experimental Protocol: Preparing 100 mg/mL this compound™ Stock Solution
This protocol details the steps to reconstitute this compound™ powder to a sterile 100 mg/mL stock solution.
3.1. Materials and Equipment
-
This compound™ powder
-
Sterile, deionized water or sterile 5 g/L HEPES buffer (pH 7.3-7.5)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (size appropriate for the final volume)
-
Sterile, nuclease-free microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves
3.2. Safety Precautions
-
This compound™ is a hazardous chemical. Always handle it wearing appropriate PPE, including gloves, a lab coat, and safety glasses.[1]
-
Avoid inhaling the powder or allowing the solution to contact skin.[1]
-
Perform all manipulations within a biological safety cabinet (BSC) to maintain sterility and ensure safety.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.[8]
3.3. Reconstitution and Sterilization Procedure
-
Calculate Required Volume: Determine the volume of solvent needed to achieve a 100 mg/mL concentration. For example, to prepare a 10 mL stock solution from 1 g (1000 mg) of this compound™ powder, you will need 10 mL of sterile water or HEPES buffer.
-
Prepare Solvent: Ensure your chosen solvent (water or HEPES buffer) is sterile and at room temperature.
-
Reconstitute Powder: Aseptically add the calculated volume of sterile solvent to the vial containing the this compound™ powder.
-
Dissolve: Cap the vial and mix gently by vortexing or inverting until the powder is completely dissolved. The resulting solution will be blue.[2][8]
-
Prepare for Filtration:
-
Unpack a sterile syringe of appropriate volume and a sterile 0.22 µm syringe filter.
-
Draw the entire volume of the dissolved this compound™ solution into the syringe.
-
Attach the 0.22 µm filter to the syringe tip. It is good practice to pre-wet the filter by passing a small amount of sterile water through it, which is then discarded.[6]
-
-
Filter Sterilize:
-
Dispense the this compound™ solution by slowly pushing the syringe plunger, forcing the solution through the filter into a sterile conical tube.[13]
-
This step removes any potential microbial contaminants without using heat.
-
-
Aliquot for Storage:
-
Label and Store:
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound™ stock solution in cell culture selection.
Caption: Workflow for preparing and applying this compound™ stock solution.
Application: Determining Optimal Working Concentration (Kill Curve)
The sensitivity to this compound™ varies significantly among different cell lines.[1][11] Therefore, it is crucial to determine the minimum concentration required to kill the non-transfected parental cell line before starting a selection experiment. This is achieved by performing a "kill curve" or dose-response experiment.
Protocol for Kill Curve Determination:
-
Plate Cells: Plate the parental (non-transfected) cells at a low density (~25% confluency) in multiple plates or wells.[1][14] Allow cells to attach for 24 hours.
-
Add this compound™: Prepare a series of culture media containing different concentrations of this compound™ (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/mL).[1][4][14]
-
Culture and Observe: Replace the medium in the plates with the prepared this compound™-containing media. Culture the cells for 1 to 2 weeks.
-
Replenish Medium: Replenish the selective medium every 3-4 days.[1][14]
-
Determine Concentration: Observe the plates regularly and identify the lowest concentration of this compound™ that kills all cells within 7-14 days.[1][14] This concentration should be used for selecting stably transfected cells.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. invivogen.com [invivogen.com]
- 6. This compound Stock Solution [novoprolabs.com]
- 7. static.igem.org [static.igem.org]
- 8. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 9. invivogen.com [invivogen.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. labmartgh.com [labmartgh.com]
Application Notes and Protocols for Zeocin™ Selection in Pichia pastoris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeocin™, a member of the bleomycin/phleomycin family of antibiotics, is a potent inhibitor of DNA synthesis in a broad range of organisms, including the methylotrophic yeast Pichia pastoris. It acts by intercalating into and cleaving DNA, leading to cell death.[1] Resistance to this compound™ is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes a 13.7 kDa protein that binds to this compound™ in a stoichiometric manner, preventing it from binding to and damaging DNA.[2][3] This characteristic makes the Sh ble gene an effective dominant selectable marker for the selection of transformed P. pastoris strains.
These application notes provide a comprehensive guide to using this compound™ for the selection of P. pastoris transformants, including protocols for determining optimal antibiotic concentrations, transforming yeast cells, and selecting for single and multi-copy integrants.
Data Presentation
Table 1: Recommended this compound™ Concentrations for P. pastoris Selection
| Application | This compound™ Concentration (µg/mL) | Medium | Notes |
| Initial Selection of Transformants | 100[4] | YPDS Agar | This concentration is typically used for the initial plating of transformants to select for single-copy or low-copy number integrants. |
| Screening for Multi-Copy Integrants | 500 - 2000[4][5] | YPD Agar | Progressively increasing the this compound™ concentration allows for the selection of clones with higher resistance, which often correlates with a higher number of integrated gene copies.[3] |
| Liquid Culture Selection | 50 - 300[6] | YPD or Minimal Medium | The optimal concentration in liquid culture may vary depending on the strain and culture conditions. A kill curve is recommended to determine the minimal effective concentration. |
Table 2: Correlation of this compound™ Concentration with Gene Copy Number
| This compound™ Selection Concentration (µg/mL) | Typical Range of Integrated Plasmid Copies |
| 100 | 1 - 5[3] |
| 500 | 4 - 15[3] |
| 1000 | up to 17[3] |
| 2000 | Potentially higher |
Note: The correlation between this compound™ resistance and gene copy number can be influenced by the specific protein being expressed and the integration locus.
Experimental Protocols
Protocol 1: Determination of Optimal this compound™ Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of this compound™ required to effectively kill non-transformed P. pastoris cells of the specific strain you are using.
Materials:
-
P. pastoris host strain
-
YPD agar plates
-
This compound™ (100 mg/mL stock solution)
-
Sterile water or YPD medium
-
Spectrophotometer
Procedure:
-
Grow a culture of the non-transformed P. pastoris host strain in YPD medium overnight at 30°C with shaking.
-
The next day, measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.
-
Dilute the culture to an OD₆₀₀ of 1.0 in fresh YPD medium.
-
Prepare a series of YPD agar plates containing a range of this compound™ concentrations (e.g., 0, 25, 50, 100, 150, 200, 300, 500 µg/mL). To do this, cool the autoclaved YPD agar to ~55°C before adding the appropriate volume of this compound™ stock solution.
-
Spread 100 µL of the diluted yeast culture onto each plate.
-
Incubate the plates at 30°C for 3-5 days.
-
Observe the plates daily and record the lowest concentration of this compound™ that completely inhibits the growth of the yeast. This is the minimum inhibitory concentration (MIC) that should be used for subsequent selection experiments.
Protocol 2: Transformation of P. pastoris by Electroporation and Selection with this compound™
This protocol describes the transformation of P. pastoris with a linearized plasmid containing the Sh ble gene and subsequent selection on this compound™-containing medium.
Materials:
-
Linearized plasmid DNA (5-10 µg) containing the gene of interest and the Sh ble resistance marker
-
Electrocompetent P. pastoris cells
-
Ice-cold sterile 1 M sorbitol
-
YPD medium
-
YPDS agar plates containing 100 µg/mL this compound™
-
Electroporation cuvettes (0.2 cm gap)
-
Electroporator
Procedure:
-
Thaw the electrocompetent P. pastoris cells on ice.
-
Mix 80 µL of the competent cells with 5-10 µg of the linearized plasmid DNA in a pre-chilled microcentrifuge tube.[7]
-
Transfer the cell-DNA mixture to an ice-cold 0.2 cm electroporation cuvette.
-
Incubate the cuvette on ice for 5 minutes.[7]
-
Pulse the cells using the electroporator with the following settings: 1.5 kV, 25 µF, and 200 Ω.[7]
-
Immediately after the pulse, add 1 mL of ice-cold 1 M sorbitol to the cuvette to resuspend the cells.[7]
-
Transfer the cell suspension to a sterile microcentrifuge tube.
-
Incubate the cells at 30°C for 1-2 hours in YPD medium to allow for the expression of the this compound™ resistance gene.[8]
-
Spread 100-200 µL of the cell suspension onto YPDS plates containing 100 µg/mL this compound™.[7]
-
Incubate the plates at 30°C for 3-5 days until colonies appear.
Protocol 3: Screening for Multi-Copy Transformants
This protocol is used to identify transformants that have integrated multiple copies of the expression cassette, which can lead to higher protein expression levels.
Materials:
-
P. pastoris colonies from the initial 100 µg/mL this compound™ selection plate
-
YPD agar plates containing increasing concentrations of this compound™ (e.g., 500, 1000, 1500, 2000 µg/mL)[5]
-
Sterile toothpicks or inoculation loops
Procedure:
-
Pick individual colonies from the initial 100 µg/mL this compound™ selection plate.
-
Streak each colony onto a master YPD plate (without this compound™) to create a stock.
-
From the master plate, replica-plate the colonies onto a series of YPD agar plates with increasing concentrations of this compound™ (e.g., 500, 1000, 1500, 2000 µg/mL).[5]
-
Incubate the plates at 30°C for 3-5 days.
-
Identify the colonies that are able to grow at the higher concentrations of this compound™. These are putative multi-copy transformants.
-
These high-resistance clones can then be further analyzed for gene copy number (e.g., by qPCR) and protein expression levels to identify the highest-producing strains.[3]
Mandatory Visualizations
Caption: Mechanism of this compound™ action and resistance in P. pastoris.
Caption: Workflow for this compound™ selection of P. pastoris transformants.
References
- 1. High-Efficiency Transformation of Integrative Libraries Under this compound Selection in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increasing gene dosage greatly enhances recombinant expression of aquaporins in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A visual method for direct selection of high-producing Pichia pastoris clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct selection of Pichia pastoris expression strains using new G418 resistance vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. arcjournals.org [arcjournals.org]
Application Notes and Protocols for Zeocin™ Selection in E. coli on Low Salt LB Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the effective use of Zeocin™ as a selective agent for Escherichia coli (E. coli) transformed with plasmids conferring this compound™ resistance. The use of low salt Luria-Bertani (LB) medium is critical for optimal this compound™ activity.
Introduction
This compound™ is a glycopeptide antibiotic belonging to the phleomycin/bleomycin family, isolated from Streptomyces verticillus.[1][2][3] It is a potent cytotoxic agent effective against a broad range of organisms, including bacteria, yeast, plant, and animal cells.[2][4][5] Its mode of action involves intercalating into and cleaving DNA, leading to cell death.[1][2][6] Resistance to this compound™ is conferred by the product of the Sh ble gene from Streptoalloteichus hindustanus, which encodes a 13.7 kDa protein that binds to this compound™ in a 1:1 ratio, preventing it from binding to DNA.[1][3][6]
The activity of this compound™ is highly dependent on the ionic strength and pH of the growth medium.[2][4][6] High salt concentrations and non-neutral pH can significantly inhibit its antibiotic activity.[2][6] Therefore, for efficient selection in E. coli, a low salt formulation of LB medium with a pH of 7.5 is required.[4][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound™ in low salt LB medium for E. coli selection.
| Parameter | Recommended Value/Range | Notes |
| This compound™ Concentration | 25 - 50 µg/mL | Start with 25 µg/mL and optimize if necessary. |
| Low Salt LB Medium Composition (per liter) | ||
| Tryptone | 10 g | |
| Yeast Extract | 5 g | |
| NaCl | 5 g | Do not exceed 5 g/L.[1][6][7] |
| pH of Low Salt LB Medium | 7.5 | Adjust with NaOH before autoclaving.[1][4][6] |
| Agar (for plates) | 15 g/L | |
| Incubation Temperature for Plates | 37°C | |
| Storage of this compound™ Stock Solution | -20°C | Protect from light.[2][6][7] |
| Storage of this compound™ Plates | 4°C | In the dark, stable for 1-2 weeks.[1][6] |
Mechanism of Action and Resistance
The mechanism of this compound™ action and the resistance conferred by the Sh ble gene product is a well-understood process, crucial for its application in molecular biology.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Determining Zeocin™ Kill Curve in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeocin™, a formulation of phleomycin D1, is a potent antibiotic used for the selection and maintenance of eukaryotic and prokaryotic cells that have been successfully transfected or transformed with a vector containing the Sh ble gene, which confers resistance.[1][2] This glycopeptide antibiotic causes cell death by intercalating into and cleaving DNA.[1][3] The effective concentration of this compound™ required for selection is highly dependent on the specific cell line, with mammalian cells showing a wide range of susceptibility (from 50 to 1000 µg/mL).[4][5] Therefore, it is imperative to determine the optimal concentration for each new cell line by generating a kill curve. This application note provides a detailed protocol for establishing the minimum this compound™ concentration required to effectively kill non-resistant cells, a critical step for successful stable cell line generation.
Mechanism of Action
This compound™ is a copper-chelated glycopeptide that becomes active upon entering the cell.[6] Intracellular sulfhydryl compounds reduce Cu2+ to Cu1+, releasing the copper and activating this compound™.[4][6] The activated antibiotic then binds to and cleaves DNA, leading to cell death.[1] The resistance protein, a product of the Sh ble gene, stoichiometrically binds to this compound™, preventing it from cleaving DNA.[4][6]
Experimental Protocols
Materials
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium, appropriate for the cell line
-
This compound™ solution (e.g., 100 mg/mL stock)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multi-well culture plates (24- or 96-well recommended)[][8]
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
Cell viability assay reagents (e.g., Trypan Blue, MTT, resazurin, or ATP-based assays)[][9]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Experimental Workflow
The following diagram outlines the key steps for generating a this compound™ kill curve.
Caption: Experimental workflow for generating a this compound™ kill curve.
Detailed Protocol
-
Cell Seeding:
-
Harvest a healthy, logarithmically growing culture of the parental cell line.[]
-
Perform a cell count and assess viability using Trypan Blue exclusion.
-
Seed the cells into a 24- or 96-well plate at a density that will result in approximately 25-50% confluency 24 hours after plating.[4][8] This allows for cell growth during the experiment.
-
-
This compound™ Preparation and Addition:
-
On the day after seeding, prepare a series of this compound™ dilutions in complete culture medium. A common concentration range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4][10]
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound™. Include a "no antibiotic" control.[8] It is recommended to perform each concentration in triplicate.[11]
-
-
Incubation and Monitoring:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily under a microscope for signs of cell death, such as rounding, detachment, and the appearance of cellular debris.[8][10] Non-resistant cells may also exhibit morphological changes like a significant increase in size.[12]
-
Replenish the selective medium every 3-4 days to maintain the antibiotic concentration.[4][10]
-
Continue the experiment for 7 to 14 days, or until all cells in some wells are dead.[]
-
-
Assessing Cell Viability:
-
At the end of the incubation period, determine the percentage of viable cells in each well. Several methods can be employed:
-
Trypan Blue Exclusion: Detach the cells, stain with Trypan Blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT or Resazurin Assays: These colorimetric assays measure metabolic activity, which is indicative of cell viability.[9]
-
ATP-based Assays: These luminescent assays quantify ATP, which is present only in viable cells.[9]
-
-
Data Analysis
-
Calculate the average percentage of cell viability for each this compound™ concentration.
-
Plot the percentage of cell viability against the this compound™ concentration to generate a dose-response curve.
-
The optimal this compound™ concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe (typically 7-14 days).[]
Data Presentation
The quantitative data from the this compound™ kill curve experiment should be summarized in a clear and organized table.
Table 1: Example Data for this compound™ Kill Curve
| This compound™ Concentration (µg/mL) | Average Cell Viability (%) Day 7 | Average Cell Viability (%) Day 10 | Average Cell Viability (%) Day 14 |
| 0 | 100 | 100 | 100 |
| 50 | 85 | 60 | 45 |
| 100 | 60 | 35 | 15 |
| 200 | 30 | 10 | 2 |
| 400 | 5 | 0 | 0 |
| 600 | 0 | 0 | 0 |
| 800 | 0 | 0 | 0 |
| 1000 | 0 | 0 | 0 |
Note: The above data is for illustrative purposes only. Actual results will vary depending on the cell line.
Troubleshooting and Considerations
-
High Cell Resistance: If cells appear resistant to this compound™, ensure the cell density is not too high.[10] Rapidly dividing cells may also show increased resistance.[4] A troubleshooting step involves a brief cold shock: after cells have attached in the presence of this compound™, incubate the plate at 4°C for 2 hours before returning it to 37°C.[6][10]
-
This compound™ Inactivity: The activity of this compound™ can be inhibited by high ionic strength and extremes in pH.[2][4] For mammalian cell culture, standard physiological conditions are generally appropriate.[10]
-
Light Sensitivity: this compound™ is light-sensitive. Store the stock solution and prepared media in the dark.[6]
-
Contamination: As with any cell culture experiment, maintain sterile techniques to prevent contamination.[]
Conclusion
Establishing a this compound™ kill curve is a fundamental and necessary step before initiating stable cell line generation. This process ensures the selection of truly resistant cells by identifying the minimum antibiotic concentration required to eliminate all non-resistant cells in a timely manner. The protocol and guidelines presented here provide a comprehensive framework for researchers to successfully determine the optimal this compound™ concentration for their specific cell line of interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 101.200.202.226 [101.200.202.226]
- 3. invivogen.com [invivogen.com]
- 4. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. This compound™ Selection Reagent, 50 mL - FAQs [thermofisher.com]
Application Notes and Protocols for Transient Transfection Selection with Zeocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Zeocin™ in the selection of transiently transfected cells. While this compound™ is predominantly utilized for the generation of stable cell lines, this guide outlines its application in short-term selection scenarios relevant to transient expression studies.
Introduction
Transient transfection is a fundamental technique in molecular biology for the temporary introduction of genetic material into cells.[1][2] This method is ideal for rapid, short-term gene expression studies.[1][3] In contrast, stable transfection involves the integration of foreign DNA into the host cell's genome, enabling long-term, heritable gene expression.[1][2][4] The selection of stably transfected cells is typically achieved using antibiotics like this compound™, for which resistance is conferred by a co-transfected selectable marker.[4][5]
This compound™, a member of the bleomycin/phleomycin family of antibiotics, is a potent cytotoxic agent effective against a broad range of aerobic organisms, including bacteria, yeast, and mammalian cells.[6][7][8] Its mechanism of action involves intercalating into and cleaving DNA, leading to cell death.[6][7][9] Resistance to this compound™ is conferred by the product of the Sh ble gene, which encodes a 13.7 kDa protein that binds to this compound™ in a stoichiometric manner, neutralizing its DNA-cleaving activity.[6][9][10]
While antibiotic selection is a hallmark of stable transfection, the principles can be adapted for short-term enrichment of transiently transfected cell populations. This involves applying this compound™ for a limited duration to eliminate a significant portion of non-transfected cells, thereby increasing the percentage of transgene-expressing cells in the population for subsequent analysis.
Mechanism of Action of this compound™
This compound™ is a copper-chelated glycopeptide that is inactive in its commercially available form.[6][7][9] Upon entry into the cell, the Cu²⁺ ion is reduced and removed, activating the this compound™ molecule.[6][9][10] The activated this compound™ can then bind to and induce double-strand breaks in DNA, ultimately leading to apoptosis.[7] The Sh ble gene product prevents this by binding directly to the activated this compound™, sequestering it and preventing it from interacting with the cellular DNA.[6][8]
Figure 1. Mechanism of this compound™ action and resistance.
Quantitative Data for this compound™ Selection
The optimal concentration of this compound™ for selection is highly dependent on the cell line, cell density, and media composition.[6][9] It is crucial to determine the minimum concentration required to kill non-transfected cells within a desired timeframe.
| Organism | Recommended this compound™ Concentration Range (µg/mL) | Notes |
| Mammalian Cells | 50 - 1000[6][9][11] | Average range is 250 - 400 µg/mL.[6][9][11] Sensitivity is cell line dependent.[9] |
| Yeast | 50 - 300[10][11] | Dependent on the yeast strain and media pH.[10][11] |
| E. coli | 25 - 50[6][9] | Use of low salt LB medium at pH 7.5 is recommended.[9][10] |
Experimental Protocols
Determining the Optimal this compound™ Concentration (Kill Curve)
Before initiating a transient selection experiment, it is imperative to determine the optimal concentration of this compound™ for your specific cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound™ solution (100 mg/mL)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Trypan blue solution and hemocytometer (optional)
Protocol:
-
Plate the parental cells at a confluence of approximately 25% in a multi-well plate.[9][12] Prepare a set of wells for each this compound™ concentration to be tested.[9][12]
-
Prepare a series of this compound™ dilutions in complete culture medium. Recommended concentrations to test are 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[9][11][12]
-
Remove the existing medium from the cells and replace it with the medium containing the different this compound™ concentrations.[9][12]
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology (increased size, abnormal shape), detachment, and cell death.[6][12]
-
The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected population within 7-14 days.[9][12] For transient selection, a shorter duration (e.g., 3-5 days) may be desirable.
-
(Optional) To quantify cell viability more accurately, perform a trypan blue exclusion assay at various time points.[9][12]
Protocol for Transient Transfection and Short-Term this compound™ Selection
This protocol outlines the general workflow for transiently transfecting mammalian cells and subsequently enriching the population of transfected cells using a short-term this compound™ treatment.
Materials:
-
Mammalian cell line of interest
-
Expression vector containing the gene of interest and the Sh ble gene for this compound™ resistance
-
Transfection reagent (e.g., lipid-based reagent)
-
Complete cell culture medium
-
This compound™ solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Transfection:
-
Plate cells and grow to the optimal confluence for transfection according to your established protocol.
-
Transfect the cells with the expression vector carrying both the gene of interest and the Sh ble resistance gene. Include a negative control of non-transfected cells.[6][13]
-
Incubate the cells for 24-48 hours post-transfection to allow for gene expression.
-
-
Initiation of Selection:
-
Short-Term Selection and Monitoring:
-
Incubate the cells in the selective medium for a short period (e.g., 48-96 hours). The exact duration should be optimized based on the goals of the experiment and the kill curve data.
-
Monitor the cells daily for the death of non-transfected cells and the survival of transfected cells.
-
-
Harvesting and Downstream Applications:
-
After the short-term selection period, harvest the enriched population of surviving cells.
-
The cells are now ready for downstream applications, such as protein expression analysis, functional assays, or cell-based screening.
-
Figure 2. Workflow for transient transfection and short-term selection.
Important Considerations and Troubleshooting
-
Cell Density: It is recommended to split cells so they are no more than 25% confluent when beginning selection, as antibiotics are most effective on actively dividing cells.[8]
-
pH and Ionic Strength: The activity of this compound™ is sensitive to pH and ionic strength.[6][8] Higher pH can increase sensitivity, while high salt concentrations can inhibit its activity.[8] For mammalian cell culture, standard physiological conditions are generally appropriate, but more this compound™ may be required compared to bacterial or yeast selection.[12]
-
Light Sensitivity: this compound™ is light sensitive.[9][10] Store stock solutions and media containing this compound™ protected from light.[9][10]
-
Handling Precautions: Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling this compound™-containing solutions.[6][9]
-
Troubleshooting Resistant Cells: Some rapidly dividing cell lines may appear resistant to lower concentrations of this compound™.[6][9] A troubleshooting step involves a brief cold shock: after adding selective media and allowing cells to attach for 2-3 hours at 37°C, move the plates to 4°C for 2 hours.[6][9][12] This temporarily halts cell division, allowing the antibiotic to act more effectively.[9][10][12]
By following these guidelines and protocols, researchers can effectively utilize this compound™ for the short-term enrichment of transiently transfected cell populations, thereby enhancing the efficiency and reliability of subsequent experiments.
References
- 1. Choosing the Right Transfection Method: Transient Transfection vs. Stable Transfection [procellsystem.com]
- 2. Transient vs Stable Transfection in Antibody Production - evitria [evitria.com]
- 3. genscript.com [genscript.com]
- 4. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. static.igem.org [static.igem.org]
- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 101.200.202.226 [101.200.202.226]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - SG [thermofisher.com]
Maintaining Zeocin™ Concentration for Long-Term Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeocin™, a member of the phleomycin/bleomycin family of antibiotics, is a potent cytotoxic agent widely used as a selective antibiotic in molecular biology and cell culture.[1][2] Its efficacy in killing both prokaryotic and eukaryotic cells makes it a valuable tool for establishing and maintaining stable cell lines expressing a gene of interest that is co-expressed with the this compound™ resistance gene, Sh ble.[2][3] This document provides detailed application notes and protocols for the effective use of this compound™ in long-term cell culture, with a focus on maintaining the appropriate selective pressure to ensure the stability of the transfected cell population.
Mechanism of Action
This compound™ exerts its cytotoxic effects by intercalating into DNA and inducing double-stranded breaks.[1][2] The commercially available form of this compound™ is a copper-chelated, inactive complex that is blue in color.[4][5][6] Upon entry into the cell, intracellular sulfhydryl compounds reduce Cu²⁺ to Cu⁺, leading to the removal of the copper ion and the activation of this compound™.[4][5][6] The activated drug can then bind to DNA and cause cleavage, ultimately leading to cell death.[4][5][6]
Resistance to this compound™ is conferred by the product of the Sh ble gene, a 13.7 kDa protein that binds to this compound™ in a 1:1 stoichiometric ratio, preventing it from interacting with DNA.[3][4][7]
Figure 1: Mechanism of this compound™ action and resistance.
Factors Affecting this compound™ Stability and Activity
The stability and activity of this compound™ in cell culture media are influenced by several factors that must be considered for consistent and effective long-term selection.
| Factor | Effect on this compound™ Activity | Recommendations |
| pH | Activity is pH-dependent; higher pH increases sensitivity.[8] Extremes in pH can inhibit activity.[3][9] | For yeast, test media with pH ranging from 6.5 to 8.0 to find the optimal pH for the lowest effective concentration.[5][6] For E. coli, maintain a pH of 7.5.[3][5][9] |
| Ionic Strength | High ionic strength inhibits activity.[3][9] | For E. coli, the NaCl concentration should not exceed 5 g/L.[5] Use low salt LB medium.[5][8] |
| Light | This compound™ is light sensitive.[3][5][9] | Store stock solutions and media containing this compound™ in the dark.[3][5][9] |
| Temperature | Store stock solution at -20°C.[3][5][9] Thaw on ice before use.[3][5][9] Media containing this compound™ are stable for 1-2 weeks at +4°C.[7] | Avoid repeated freeze-thaw cycles.[8] |
Recommended this compound™ Concentrations for Selection
The optimal concentration of this compound™ for selection varies significantly depending on the cell type. It is crucial to determine the minimum concentration required to kill non-transfected cells (kill curve) for each cell line.
| Organism | Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | Varies with cell line | 50 - 1000[3][4][5] (Average: 250 - 400[4][5]) |
| Yeast | Saccharomyces cerevisiae, Pichia pastoris | 50 - 300[3][5][6] |
| Bacteria | E. coli (strains without Tn5) | 25 - 50[1][3][5] |
Note: E. coli strains containing the Tn5 transposable element, such as DH5αF’IQ, SURE, and SURE2, are resistant to this compound™ and should not be used for selection.[3][7][9]
Experimental Protocols
Protocol 1: Determination of Optimal this compound™ Concentration (Kill Curve)
This protocol is essential for determining the minimum this compound™ concentration required to effectively kill the parental (non-transfected) cell line.
Figure 2: Workflow for determining the optimal this compound™ concentration.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound™ stock solution (e.g., 100 mg/mL)
-
Multi-well plates (e.g., 6-well or 12-well plates)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (for viability assessment)
Procedure:
-
Plate the parental cells at a low density (approximately 25% confluency) in a multi-well plate.[3][4] Prepare a sufficient number of wells to test a range of this compound™ concentrations.
-
Incubate the cells for 24 hours to allow for attachment.[3][4]
-
Prepare a series of media with varying concentrations of this compound™. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[3][4]
-
Remove the existing medium from the cells and replace it with the prepared media containing different this compound™ concentrations. Include a "no this compound™" control.
-
Observe the cells daily and monitor for signs of cell death, such as an increase in size, abnormal shape, and detachment.[4]
-
Continue the experiment for 1 to 2 weeks.[3][4] The optimal concentration is the lowest concentration that results in the death of the majority of the cells within this timeframe.
-
(Optional) To more accurately determine cell viability, perform a trypan blue exclusion assay at various time points.[4]
Protocol 2: Long-Term Maintenance of Stable Cell Lines
Once a stable cell line has been established, it is crucial to maintain a consistent selective pressure to prevent the loss of the integrated gene.
Figure 3: Protocol for long-term maintenance of stable cell lines.
Materials:
-
Established stable cell line
-
Complete cell culture medium
-
This compound™ stock solution
-
Standard cell culture equipment
Procedure:
-
Determine the Maintenance Concentration: There are three common strategies for the maintenance concentration of this compound™:
-
Same as selection concentration: Continue to use the same concentration that was used to initially select the stable clones.[4]
-
Reduced concentration: Reduce the this compound™ concentration by half.[4]
-
Minimal inhibitory concentration: Use the concentration that prevents the growth of sensitive cells but does not kill them, as determined from the kill curve experiment.[4][6]
-
-
Routine Culture:
-
Culture the stable cell line in the complete medium supplemented with the chosen maintenance concentration of this compound™.
-
Subculture the cells when they reach the desired confluency, always maintaining the presence of this compound™ in the culture medium.
-
-
Quality Control:
-
Regularly monitor the morphology and growth rate of the cells. Any significant changes may indicate a problem with the culture.
-
Periodically verify the expression of the gene of interest to ensure that the selective pressure is effectively maintaining the desired phenotype.
-
It is important to be aware that even in the presence of the resistance gene, this compound™ may not be completely detoxified and can still cause some level of DNA damage.[10][11] This could have long-term effects on the cells.
-
-
Cryopreservation:
-
It is highly recommended to cryopreserve vials of the stable cell line at early passages to ensure a reliable backup of the population.
-
Troubleshooting
-
Low Efficiency of Selection: If you are having trouble selecting stable clones, consider the following:
-
Cell Density: Ensure that cells are not too dense during selection, as this can decrease the effectiveness of the antibiotic.[8] It is recommended to split cells so they are no more than 25% confluent.[8]
-
Rapidly Dividing Cells: For rapidly dividing cells that may be more resistant, a cold shock treatment can be employed. After splitting the cells into a medium containing this compound™, incubate at 37°C for 2-3 hours to allow for attachment, then move the cells to 4°C for 2 hours before returning them to 37°C.[3][4][5] This temporary halt in cell division can increase the efficacy of this compound™. Remember to buffer the medium with HEPES for this procedure.[3][4][5]
-
-
Loss of Gene Expression: If you observe a decrease in the expression of your gene of interest over time, it may be due to insufficient selective pressure. Consider increasing the maintenance concentration of this compound™ back to the original selection concentration.
Conclusion
The successful use of this compound™ for the long-term maintenance of stable cell lines relies on the careful determination of the optimal concentration and the consistent application of selective pressure. By following the protocols and considering the factors outlined in these application notes, researchers can effectively maintain their engineered cell lines for reproducible and reliable experimental outcomes.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Zeocin Selection of CRISPR-Edited Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of CRISPR-Cas9 technology for precise genome editing with effective antibiotic selection methods is crucial for the efficient generation of genetically modified cell lines. Zeocin, a potent glycopeptide antibiotic, serves as a reliable selection agent for cells that have been successfully edited to express the Sh ble gene, which confers resistance. This document provides a comprehensive protocol for the selection of CRISPR-edited mammalian cells using this compound, including detailed methodologies for determining optimal antibiotic concentrations and establishing stable, edited cell pools.
This compound is a formulation of phleomycin D1, which causes cell death by intercalating into DNA and inducing double-stranded breaks.[1] Its cytotoxic activity is dependent on its activation within the cell, a process that can be inhibited by the protein product of the Sh ble gene.[2][3][4] By co-delivering a donor plasmid containing the Sh ble gene along with CRISPR-Cas9 components, researchers can selectively eliminate non-edited cells, thereby enriching the population of successfully modified cells.[5][6]
Mechanism of Action of this compound and Resistance
This compound is a copper-chelated glycopeptide that becomes active upon entering the cell.[2][3][4][7] Intracellular sulfhydryl compounds reduce Cu2+ to Cu1+, leading to the removal of the copper ion and activation of the antibiotic.[2][3][4][7] Activated this compound binds to and cleaves DNA, resulting in cell death.[2][3][7] The Sh ble gene encodes a 13.7 kDa protein that confers resistance by binding to this compound in a stoichiometric manner, preventing it from interacting with DNA.[2][3][4][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
troubleshooting high cell death with Zeocin selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Zeocin® selection, particularly focusing on high cell death.
Troubleshooting Guide: High Cell Death During this compound® Selection
Experiencing a high level of cell death during this compound® selection is a common issue that can often be resolved by optimizing experimental parameters. This guide provides a systematic approach to troubleshooting and resolving this problem.
Is This a Widespread Issue?
Yes, significant cell death is expected for non-resistant cells. However, if you observe complete wipeout of your cell population, including potentially transfected cells, it is crucial to review your protocol. The primary suspect is usually a this compound® concentration that is too high for your specific cell line.
**Step-by-Step Troubleshooting
1. Incorrect this compound® Concentration
The most frequent cause of excessive cell death is a suboptimal this compound® concentration. The sensitivity to this compound® is highly cell-line dependent.[1][2][3][4][5][6]
-
Recommendation: Always perform a kill curve to determine the minimum concentration of this compound® required to kill your untransfected host cell line before initiating selection experiments.[1][2][4][5][6][7]
2. Suboptimal Cell Density
The effectiveness of this compound® is dependent on the rate of cell division.[1]
-
Low Cell Density: Plating cells too sparsely can make them more susceptible to the toxic effects of the antibiotic.
-
High Cell Density: If cells are too confluent, the selection pressure is reduced as the antibiotic is not as effective on non-dividing cells.[1]
-
Recommendation: Plate cells at a density that allows for active division. A confluence of approximately 25% is a good starting point for initiating selection.[1][2][5][6][7]
3. Inappropriate Media Composition
The activity of this compound® can be influenced by the pH and ionic strength of the culture medium.[1][2][4][5][6]
-
pH: Higher pH increases the sensitivity of cells to this compound®, potentially reducing the required concentration.[1][4][6]
-
Salt Concentration: High ionic strength can inhibit this compound® activity.[2][4][5][6]
-
Recommendation: For bacterial selection, use a low salt LB medium (NaCl concentration not exceeding 5 g/L) with a pH of 7.5.[2][3][4][5][6] For mammalian cells, maintain physiological pH and ionic strength, and be aware that this may necessitate a higher this compound® concentration.[4][5][6]
4. Inadequate Recovery Time Post-Transfection
Cells require time to recover and express the resistance gene after transfection.
-
Recommendation: Allow cells to recover in non-selective medium for 24 to 72 hours post-transfection before adding this compound®.[1][2][4][6][7]
5. Improper Storage and Handling of this compound®
The stability and activity of this compound® can be compromised if not stored and handled correctly.
-
Storage: this compound® should be stored at -20°C and protected from light.[1][2][3][4][5][6] Avoid repeated freeze-thaw cycles.[1][3][8]
-
Recommendation: Aliquot this compound® into smaller, single-use volumes upon receipt to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound®?
A1: this compound® belongs to the bleomycin/phleomycin family of antibiotics.[1][4][5][6][7] It binds to DNA and causes double-strand breaks, leading to cell death.[1][4][5][6][7] The resistance is conferred by the Sh ble gene, which encodes a protein that binds to this compound® and prevents it from interacting with DNA.[1][4][5][6][7]
Q2: What is the typical working concentration of this compound® for mammalian cells?
A2: The working concentration for mammalian cell lines varies widely, typically ranging from 50 to 1000 µg/ml.[1][2][3][4][5][6][7] For most cell lines, an average concentration of 250-400 µg/ml is used.[2][4][5][6][7] However, it is critical to determine the optimal concentration for your specific cell line through a kill curve analysis.[1][2][3][4][5][6][7]
Q3: How long does this compound® selection typically take?
A3: The formation of resistant foci can take anywhere from 5 days to 3 weeks, and in some cases up to 6 weeks, depending on the cell line and selection conditions.[1][2][4][5][6][7]
Q4: My cells are not detaching from the plate but are not proliferating. Are they dead?
A4: Unlike some other selection antibiotics, cells dying from this compound® toxicity may not necessarily detach from the plate.[4][6][9] They often exhibit morphological changes such as a vast increase in size, abnormal shapes, and the appearance of large vesicles in the cytoplasm.[4][6][9] Eventually, they will break down, leaving only cellular debris.[4][6]
Q5: Can I use this compound® in combination with other selection antibiotics?
A5: Yes, this compound® can be used in combination with other antibiotics like G418, Hygromycin B, and Puromycin for multi-drug selection.[1][9][10] However, it is important to perform a kill curve for the combination of antibiotics, as cells may exhibit increased sensitivity.[9][10]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound® Selection
| Organism/Cell Type | Recommended this compound® Concentration Range | Key Considerations |
| E. coli | 25 - 50 µg/ml | Use low salt LB medium (≤ 5g/L NaCl) at pH 7.5.[2][3][4][5][6] |
| Yeast | 50 - 300 µg/ml | Sensitivity is strain-dependent; pH of the medium can affect the required concentration.[2][4][6][7] |
| Mammalian Cells | 50 - 1000 µg/ml | Highly cell-line dependent; a kill curve is mandatory.[1][2][3][4][5][6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound® Concentration (Kill Curve)
This protocol is essential for determining the lowest concentration of this compound® that effectively kills your non-transfected cell line.
Materials:
-
Healthy, actively dividing culture of your host cell line.
-
Complete culture medium.
-
This compound® stock solution (e.g., 100 mg/ml).
-
Multi-well culture plates (e.g., 24-well or 12-well plates).
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a low confluence (approximately 25%).[1][2][5][6][7] Prepare enough wells to test a range of this compound® concentrations and include a no-antibiotic control.
-
Incubation: Allow the cells to adhere and grow for 24 hours.[2][5][6][7]
-
This compound® Addition: Prepare a series of dilutions of this compound® in your complete culture medium. A suggested range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/ml.[2][5][6][7]
-
Medium Exchange: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound®.
-
Monitoring: Replenish the selective medium every 3-4 days and observe the cells for signs of death.[1][2][5][6][7]
-
Determination: The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.[2][5][6][7]
Protocol 2: Establishing a Stable Cell Line with this compound® Selection
Procedure:
-
Transfection: Transfect your host cell line with the plasmid containing the this compound® resistance gene (Sh ble) using your preferred method.
-
Recovery: After transfection, allow the cells to recover in fresh, non-selective medium for 24 to 72 hours.[1][2][4][6][7] This allows for the expression of the resistance protein.
-
Initiation of Selection: After the recovery period, passage the cells into fresh medium containing the predetermined optimal concentration of this compound®. It is advisable to split the cells at different dilutions to ensure the isolation of individual colonies.[2][6][7]
-
Maintenance: Replace the selective medium every 3-4 days.[1][2][6][7]
-
Isolation of Resistant Colonies: Monitor the plates for the formation of resistant foci. Once colonies are visible, they can be isolated using cloning cylinders or by picking them with a pipette tip and transferred to a new plate for expansion.
-
Expansion and Maintenance: Expand the isolated clones in the selective medium. For long-term maintenance, the concentration of this compound® can sometimes be reduced by half.[2]
Visualizations
Caption: Troubleshooting workflow for high cell death during this compound® selection.
Caption: Experimental workflow for generating stable cell lines using this compound® selection.
Caption: Mechanism of action of this compound® and the resistance pathway.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. invivogen.com [invivogen.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. invivogen.com [invivogen.com]
- 9. This compound™ Selection Reagent, 8 x 1.25 mL - FAQs [thermofisher.com]
- 10. This compound™ Selection Reagent, 50 mL - FAQs [thermofisher.com]
Navigating Zeocin Selection: A Technical Support Guide for Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Zeocin™ concentration for the selection of sensitive cell lines. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful stable cell line generation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound™ selection and provides practical solutions.
Q1: My untransfected cells are not dying, or are dying very slowly. What should I do?
A1: This is a common issue that can arise from several factors:
-
Suboptimal this compound™ Concentration: The concentration of this compound™ may be too low for your specific cell line. It is crucial to perform a kill curve experiment to determine the minimum concentration required to kill your untransfected parental cell line effectively.
-
High Cell Density: Antibiotic selection is most effective when cells are actively dividing. If the cell culture is too confluent, the efficiency of this compound™ decreases. It is recommended to split cells so they are no more than 25% confluent during selection.[1]
-
Rapid Cell Division: Some cell lines with a very high proliferation rate may appear more resistant to lower concentrations of this compound™.
-
Inactivation of this compound™: The activity of this compound™ can be inhibited by high ionic strength or extremes in pH in the culture medium. Ensure your medium has physiological ionic strength and pH. For bacterial selection, the salt concentration should be less than 110 mM and the pH should be 7.5.[2][3]
Q2: I am observing a high number of background colonies (untransfected cells surviving selection). What could be the cause?
A2: High background can be due to a few reasons:
-
This compound™ Concentration is Too Low: The selection pressure may not be stringent enough. A properly conducted kill curve will help identify a concentration that effectively eliminates untransfected cells.
-
Uneven Antibiotic Distribution: Ensure the this compound™ is thoroughly mixed into the medium before adding it to the cells.
-
"Satellite" Colonies: In some cases, especially in bacterial selection, resistant colonies can secrete an enzyme that locally inactivates the antibiotic, allowing non-resistant "satellite" colonies to grow in the immediate vicinity. Picking well-isolated colonies is crucial. While this is more common with antibiotics like ampicillin, localized inactivation can still be a factor.
Q3: My transfected cells are growing very slowly after selection, or they look unhealthy.
A3: This can be a sign of cellular stress.
-
This compound™ Concentration is Too High: While you need a concentration high enough to kill untransformed cells, an excessively high concentration can be detrimental even to resistant cells, causing slow growth and altered morphology. After the initial selection period, you can try reducing the this compound™ concentration for long-term maintenance of the stable cell line.[4]
-
Extended Selection Period: Prolonged exposure to high concentrations of this compound™ can be stressful for cells. Once you have isolated resistant colonies, you can expand them in a medium with a lower maintenance concentration of this compound™.
Q4: What are the typical morphological changes I should expect to see in sensitive cells undergoing this compound™ selection?
A4: The mechanism of cell death induced by this compound™ is different from other antibiotics like G418 or hygromycin. Sensitive mammalian cells typically do not round up and detach. Instead, you may observe:
-
A vast increase in cell size.
-
An abnormal, elongated cell shape, sometimes with long appendages.[3][5]
-
The appearance of large, empty vesicles within the cytoplasm.[3]
-
Eventually, the cells will break down, leaving only cellular debris.[3][5]
Resistant cells, in contrast, should continue to divide at a regular rate and form distinct colonies without significant morphological changes.[2][3][5]
Quantitative Data: this compound™ Concentration for Various Cell Lines
The optimal concentration of this compound™ is highly cell-line dependent. A kill curve is always recommended to determine the ideal concentration for your specific cell line. The table below provides a summary of concentrations used in published research for different cell lines.
| Cell Line | Organism | Tissue of Origin | This compound™ Concentration (µg/mL) | Reference |
| General Mammalian Range | - | - | 50 - 1000 | [2][3][4][5][6] |
| Average for Mammalian Cells | - | - | 250 - 400 | [2][3][4][5][6] |
| A549 | Human | Lung Carcinoma | 100 | [7] |
| MCF7 | Human | Breast Adenocarcinoma | 100 | [8] |
| HEK293 | Human | Embryonic Kidney | 400 | [5] |
| SK-OV-3 | Human | Ovary Adenocarcinoma | Not specified, but used for selection | [9] |
Experimental Protocols
Determining the Optimal this compound™ Concentration: The Kill Curve
A kill curve is a dose-response experiment essential for determining the minimum concentration of this compound™ that will effectively kill your non-transfected host cell line within a reasonable timeframe (typically 1-2 weeks).
Materials:
-
Your untransfected parental cell line
-
Complete culture medium
-
This compound™ (stock solution, e.g., 100 mg/mL)
-
Culture plates (e.g., 6-well or 24-well plates)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Methodology:
-
Cell Seeding: Plate your cells at a low density (approximately 25% confluency) in multiple wells or plates.[2][6] Allow the cells to attach and grow for 24 hours.
-
Prepare this compound™ Dilutions: Prepare a series of dilutions of this compound™ in your complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[2][4][6]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound™. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Medium Replacement: Replenish the selective medium every 3-4 days.[1][2][6]
-
Monitor Cell Viability: Observe the cells daily using a microscope. Note any morphological changes and the percentage of surviving cells. To get a more accurate count of viable cells, you can perform a trypan blue exclusion assay at different time points.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that kills the majority of the cells within 1-2 weeks.[2][6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes in this compound™ selection and troubleshooting.
Caption: Mechanism of this compound™ action and the Sh ble resistance protein.
Caption: Workflow for determining optimal this compound™ concentration via a kill curve.
Caption: A logical guide for troubleshooting common this compound™ selection issues.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting Guide: Why Are My Cells Resistant to Zeocin Without the Resistance Gene?
References
- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound™ Selection Reagent, 50 mL - FAQs [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
Technical Support Center: Optimizing Zeocin® Stability in Culture Media
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Zeocin® degradation in culture media to ensure consistent and effective selection of resistant cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound® degradation in culture media?
A1: this compound® activity can be compromised by several factors. High ionic strength, acidic or basic conditions (extremes in pH), and light exposure can inhibit its activity.[1][2] Specifically, a pH outside the optimal range of 6.5-8.0 can lead to irreversible denaturation.[3]
Q2: How should I properly store this compound® stock solutions to maintain stability?
A2: For long-term storage, this compound® should be kept at -20°C, where it is stable for at least one year.[4][5] For short-term use, it can be stored at 4°C for up to three months.[4] It is crucial to avoid repeated freeze-thaw cycles.[4][5] this compound® is also sensitive to light, so it should be stored in the dark.[1][6]
Q3: What is the stability of this compound® once it is added to the culture medium?
A3: Once diluted in culture medium, this compound® is significantly less stable. It is recommended to add this compound® to the medium extemporaneously (just before use).[4] If you need to prepare a batch of selective medium, it should be stored at 4°C in the dark and is considered stable for 1 to 2 weeks.[2][7]
Q4: Can the pH of my culture medium affect this compound®'s efficacy?
A4: Yes, the pH of the culture medium is a critical factor. The optimal pH for this compound® activity is 7.5.[1][7] Higher pH levels can increase the sensitivity of cells to this compound®, potentially allowing for a lower effective concentration.[5] Conversely, acidic or highly basic conditions can inactivate the antibiotic.[1] It is advisable to test media with pH values ranging from 6.5 to 8.0 to find the optimal condition for your specific cell line.[7][8]
Q5: Is this compound® sensitive to light?
A5: Yes, this compound® is light-sensitive. Both the stock solution and the culture medium or plates containing this compound® should be protected from light.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound®-based selection experiments, with a focus on problems arising from antibiotic degradation.
Issue 1: My this compound® selection is not working; untransfected cells are surviving.
Possible Cause 1: this compound® Degradation
-
Solution: Ensure you are using a fresh aliquot of this compound® that has been stored correctly at -20°C and protected from light.[6][9] Prepare selective medium fresh before each use or, if prepared in a batch, store it at 4°C in the dark for no longer than one week.[4]
Possible Cause 2: Incorrect this compound® Concentration
-
Solution: The optimal this compound® concentration is highly cell-line dependent, typically ranging from 50 to 1000 µg/mL for mammalian cells.[2][7] It is essential to perform a kill curve experiment to determine the minimum concentration required to kill your specific untransfected cell line within 1-2 weeks.[6][9]
Possible Cause 3: High Cell Density
-
Solution: Antibiotic selection is most effective when cells are actively dividing.[5] Plate your cells at a lower density (e.g., ~25% confluency) to ensure they are in the logarithmic growth phase during selection.[5][7]
Possible Cause 4: Inappropriate Medium Composition
-
Solution: High ionic strength (e.g., high salt concentration) and extreme pH can inhibit this compound® activity.[1][2] For bacterial selection, use a low salt LB medium (NaCl concentration not exceeding 5 g/L) with a pH of 7.5.[7][9] For mammalian cells, ensure the medium's pH is within the optimal range for this compound® activity.[5][7]
Issue 2: My selection was initially working, but now I see resistant colonies losing their resistance.
Possible Cause: Loss of Selection Pressure Due to this compound® Degradation
-
Solution: this compound® in the culture medium degrades over time, especially at 37°C in an incubator. It is crucial to replenish the selective medium every 3-4 days to maintain a consistent concentration of active this compound®.[6][7]
Issue 3: How can I test if my old stock of this compound® is still active?
Solution: Perform a new kill curve.
-
Rationale: The most reliable way to assess the activity of your this compound® stock is to perform a fresh kill curve on your untransfected parental cell line. This will allow you to determine the current effective concentration.
-
Procedure: Follow the detailed "Experimental Protocol: Determining the Optimal this compound® Concentration (Kill Curve)" provided below. If a much higher concentration is now required to kill the cells compared to previous experiments, your stock has likely degraded.
Quantitative Data Summary
The stability of this compound® is influenced by storage temperature and the pH of the solution. The following tables summarize the stability under different conditions.
Table 1: Stability of this compound® Stock Solution at Various Temperatures
| Storage Temperature | Duration of Stability |
| -20°C | 1 year[4] |
| 4°C | 3 months[4] |
| Room Temperature | 1 month[5][10] |
Table 2: Influence of pH on this compound® Activity
| pH Range | Effect on this compound® Activity | Recommendation |
| < 6.5 | Inhibition/Inactivation[7] | Adjust medium pH upwards. |
| 6.5 - 8.0 | Optimal Activity Range[7][8] | Ideal for selection. |
| 7.5 | Recommended Optimum for E. coli[7] | Use for bacterial selection. |
| > 8.0 | Inhibition/Inactivation[3][7] | Adjust medium pH downwards. |
Experimental Protocols
Experimental Protocol: Determining the Optimal this compound® Concentration (Kill Curve)
This protocol is essential for determining the minimum this compound® concentration required to effectively kill your non-resistant parental cell line.
Materials:
-
Parental (untransfected) cell line
-
Complete culture medium
-
This compound® stock solution (100 mg/mL)
-
24-well or 12-well plates
-
Sterile PBS
-
Trypan blue solution and hemocytometer (optional, for cell counting)
Methodology:
-
Cell Plating:
-
The day before starting the selection, plate your parental cells in a multi-well plate at a density that will result in approximately 25% confluency after 24 hours.[6][7] Prepare enough wells for a range of this compound® concentrations and a no-antibiotic control. A typical range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6][8]
-
-
Preparation of Selective Media:
-
On the day of the experiment, prepare a series of complete culture media containing the different concentrations of this compound®. Thaw the this compound® stock on ice and vortex before diluting.[7]
-
-
Initiation of Selection:
-
After 24 hours of incubation, aspirate the old medium from the cells and replace it with the prepared selective media. Include a control well with medium containing no this compound®.
-
-
Monitoring and Maintenance:
-
Determining the Optimal Concentration:
Visualizations
Caption: Key environmental factors that contribute to the degradation and inactivation of this compound®.
Caption: Step-by-step experimental workflow for determining the optimal this compound® concentration.
Caption: A logical flowchart for troubleshooting common causes of this compound® selection failure.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 10. invivogen.com [invivogen.com]
solving poor selectivity issues with Zeocin plates
This technical support center provides troubleshooting guidance for researchers encountering poor selectivity with Zeocin plates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a glycopeptide antibiotic belonging to the bleomycin/phleomycin family, produced by Streptomyces verticillus.[1] It is effective against a broad range of aerobic organisms, including bacteria, yeast, plant, and animal cells.[1] Its mechanism of action involves intercalating into DNA and inducing double-stranded breaks, which ultimately leads to cell death.[1][2] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to this compound and prevents it from cleaving DNA.[1][2]
Q2: I am observing many "satellite" colonies on my this compound plates. What are they and how can I prevent them?
Satellite colonies are small colonies of non-resistant cells that grow in the immediate vicinity of a true resistant colony. This occurs because the resistant colony can secrete an enzyme that degrades the antibiotic in the surrounding medium, creating a zone of lower antibiotic concentration where sensitive cells can survive.[3]
To prevent satellite colonies:
-
Optimize this compound Concentration: Ensure you are using the correct, empirically determined concentration of this compound.
-
Avoid Over-incubation: Do not incubate plates for longer than necessary, as this allows more time for antibiotic degradation. A typical incubation time is 16 hours.[3]
-
Proper Plating Technique: Ensure even distribution of cells and antibiotic on the plate.[4]
-
Use a More Stable Alternative: For bacterial selection, consider using Carbenicillin, which is more stable than ampicillin and less prone to causing satellite colonies.[3] While not a direct replacement for this compound, this is a consideration for general cloning strategies where ampicillin resistance is an option.
Q3: My untransformed cells are growing on my this compound plates. What could be the cause?
Several factors can lead to the growth of untransformed cells on this compound selection plates:
-
Inactive this compound:
-
Improper Storage: this compound is light-sensitive and should be stored in the dark at -20°C.[5] Repeated freeze-thaw cycles should be avoided.[6]
-
Expired Stock: Using an old or expired stock of this compound can result in reduced activity.[3]
-
Incorrect Plate Preparation: Adding this compound to agar that is too hot (above 55°C) can degrade the antibiotic.[4][7]
-
-
Suboptimal this compound Concentration: The concentration of this compound used may be too low to effectively kill the non-resistant cells.[3] It is crucial to perform a kill curve to determine the optimal concentration for your specific cell line.[5][8]
-
Incorrect Medium Composition: The activity of this compound is inhibited by high salt concentrations and extremes in pH.[7][8] For E. coli, it is recommended to use Low Salt LB medium (≤ 5 g/L NaCl) with a pH of 7.5.[5][9]
-
Resistant Host Strain: Ensure your E. coli host strain does not already carry a resistance gene to bleomycin, such as those containing the Tn5 transposon (e.g., MC1066).[6][9]
Q4: How does pH and salt concentration affect this compound's activity?
This compound's activity is highly dependent on the pH and ionic strength of the medium.[6]
-
pH: Higher pH increases the sensitivity of cells to this compound, meaning a lower concentration may be effective.[6][8] For yeast, testing a pH range of 6.5-8.0 is recommended to find the optimal condition.[5] For E. coli, a pH of 7.5 is recommended.[9]
-
Salt Concentration: High ionic strength reduces this compound's activity.[5] For E. coli selection, the NaCl concentration in the medium should not exceed 5 g/L.
Q5: Can I use this compound for selection in both bacteria and mammalian cells?
Yes, this compound is effective for selection in both prokaryotic and eukaryotic cells, which allows for the use of a single drug resistance marker in vectors designed for expression in both systems.[2][6]
Troubleshooting Guides
Issue 1: Poor or No Selection (High Background of Non-Resistant Cells)
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a kill curve experiment to determine the minimum concentration of this compound required to kill your specific untransformed cell line.[5][8] |
| Inactive this compound | - Ensure this compound is stored properly (protected from light at -20°C) and is not expired.[5] - Avoid repeated freeze-thaw cycles.[6] - When preparing plates, allow the agar to cool to at least 55°C before adding this compound.[7] |
| Incorrect Medium Composition | - For E. coli, use Low Salt LB medium (NaCl ≤ 5 g/L) and adjust the pH to 7.5.[9] - For other cell types, ensure the pH and ionic strength of the medium are optimized for this compound activity.[6][8] |
| High Cell Density | Plate cells at a lower density. For mammalian cells, they should be no more than 25% confluent during selection as antibiotic efficiency decreases at high cell densities.[6] |
| Resistant Host Strain | For bacterial selection, use an E. coli strain that does not contain the Tn5 transposon (e.g., TOP10, DH5α).[9] |
Issue 2: Formation of Satellite Colonies
| Potential Cause | Recommended Solution |
| This compound Degradation | The area around a resistant colony may have a lower concentration of this compound due to enzymatic degradation by the resistant cells.[3] |
| Incubation Time | Over-incubation of plates allows more time for antibiotic degradation and the growth of satellite colonies. Do not incubate plates for more than 16 hours.[3] |
| This compound Concentration | The initial concentration of this compound may be too low.[3] Consider slightly increasing the concentration after performing a kill curve. |
| Uneven Plating | Ensure the antibiotic is mixed evenly in the medium.[3][4] |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Selection
| Organism | Recommended Concentration Range | Medium Recommendations |
| E. coli | 25 - 50 µg/mL[2] | Low Salt LB (≤ 5 g/L NaCl), pH 7.5[5][9] |
| Yeast | 50 - 300 µg/mL[5] | YPD or minimal medium; pH 6.5-8.0[5][8] |
| Mammalian Cells | 50 - 1000 µg/mL[5] | Varies by cell line; requires kill curve determination |
| Insect Cells | 50 - 400 µg/mL (varies) | Consult specific literature for your cell line. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Kill Curve (Mammalian Cells)
This protocol is essential for determining the minimum concentration of this compound required to kill your specific untransfected host cell line.[5][8]
Materials:
-
Your untransfected mammalian cell line
-
Complete culture medium
-
This compound stock solution (e.g., 100 mg/mL)
-
24-well or 96-well tissue culture plates
-
Trypan blue solution and a hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the cells in a 24-well or 96-well plate at a density that will result in approximately 25-30% confluency after 24 hours.[6][10]
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in complete culture medium. A common range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5]
-
Treatment: After 24 hours of incubation, remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no antibiotic" control.[10]
-
Incubation and Observation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
Medium Replacement: Replenish the selective medium every 3-4 days.[5][7]
-
Monitoring Cell Viability: Observe the cells daily for signs of cell death. The selection process can take 1 to 2 weeks.[8]
-
Determining the Optimal Concentration: The lowest concentration of this compound that kills all the cells within the desired timeframe (e.g., 10-14 days) is the optimal concentration to use for your selection experiments.[10][11] Cell viability can be more accurately determined using a Trypan Blue exclusion assay.[7]
Visualizations
Caption: Troubleshooting workflow for poor this compound selectivity.
Caption: Mechanism of action and resistance for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. goldbio.com [goldbio.com]
- 4. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 5. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
impact of pH and salt concentration on Zeocin activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and salt concentration on Zeocin™ activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound selection is not working, and I'm seeing a high number of surviving cells. What could be the issue?
A1: Several factors related to your media composition could be inhibiting this compound's activity. High ionic strength and extreme pH values (both acidic and basic) are known to reduce the effectiveness of this compound™[1][2][3]. For optimal performance, especially in E. coli, it is recommended to use a low-salt medium with a pH adjusted to 7.5[1][2][3][4]. Additionally, ensure your E. coli strain does not contain the Tn5 transposon, which confers natural resistance to this compound™[1][2][3][5].
Q2: What are the optimal pH and salt concentrations for this compound activity in different organisms?
A2: The optimal conditions can vary depending on the organism. For E. coli, a pH of 7.5 and a sodium chloride concentration below 5 g/L (< 110 mM) are recommended for efficient selection[1][2][3]. For yeast, it is advised to test a pH range from 6.5 to 8.0 to determine the lowest effective concentration of this compound™[1][2][3]. For mammalian cells, while specific optimal pH and salt concentrations are not as rigidly defined, it's important to note that physiological conditions are crucial for cell health, which may necessitate using higher concentrations of this compound™ for effective selection[2]. It has been observed that a higher pH of the culture medium can increase the sensitivity of cells to this compound™[5].
Q3: I am observing inconsistent results with my this compound selection. Could the age of my plates or media be a factor?
A3: Yes, the stability of this compound™ in media is limited. Plates and media containing this compound™ are stable for 1-2 weeks when stored at 4°C in the dark[2]. This compound™ is also light-sensitive, so it is crucial to store the stock solution, as well as plates and media containing the antibiotic, protected from light[1][2][3].
Q4: Can I use my standard LB medium for this compound selection in E. coli?
A4: It is highly recommended to use a low-salt formulation of LB medium. Standard LB medium often contains 10 g/L of NaCl, which can inhibit this compound™ activity. For optimal results, the NaCl concentration should not exceed 5 g/L[1][2][3][4][6].
Q5: How does this compound actually kill the cells?
A5: this compound™ is a copper-chelated glycopeptide. In its inactive, blue-colored form, the copper is bound. Once inside the cell, the copper ion is reduced and removed, activating the this compound™. The activated molecule then binds to and cleaves DNA, leading to cell death[1][3][4][6][7][8].
Data Presentation: Recommended pH and Salt Concentrations for Optimal this compound™ Activity
| Organism | Parameter | Recommended Range | Notes |
| E. coli | pH | 7.5 | Extremes in pH inhibit activity[1][2][3]. |
| NaCl Concentration | < 5 g/L (< 110 mM) | High ionic strength inhibits activity[1][2][3]. | |
| Yeast | pH | 6.5 - 8.0 | Test to find the optimal pH for the lowest effective this compound™ concentration[1][2][3]. |
| Ionic Strength | - | Susceptibility varies with ionic strength; empirical testing is recommended[1][2][3]. | |
| Mammalian Cells | pH | Physiological pH | Higher pH can increase sensitivity[5]. |
| Ionic Strength | Physiological Ionic Strength | May require higher this compound™ concentrations compared to bacteria or yeast[2]. |
Experimental Protocols
Protocol 1: Preparation of Low-Salt LB Medium for E. coli Selection
This protocol is adapted from manufacturer recommendations to ensure optimal this compound™ activity[1][2][3].
Materials:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
Deionized Water
-
1 N NaOH
-
Agar (for plates)
Procedure:
-
For 1 liter of medium, combine the following in 950 mL of deionized water:
-
Tryptone: 10 g
-
Yeast Extract: 5 g
-
NaCl: 5 g
-
-
Adjust the pH to 7.5 using 1 N NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
For solid medium, add 15 g of agar before autoclaving.
-
Autoclave at 121°C for 20 minutes on a liquid cycle.
-
Allow the medium to cool to at least 55°C before adding this compound™ to the final desired concentration (e.g., 25-50 µg/mL).
-
Store plates and unused medium at 4°C in the dark for up to 2 weeks.
Protocol 2: Determining the Optimal this compound™ Concentration for Mammalian Cells (Kill Curve)
This protocol is essential for determining the minimum concentration of this compound™ required to kill your specific untransfected host cell line[4][6][9].
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound™ stock solution
-
Multi-well culture plates (e.g., 8-well)
Procedure:
-
Plate your cells at approximately 25% confluency in a multi-well plate and allow them to attach for 24 hours.
-
Prepare a series of media with varying concentrations of this compound™ (e.g., 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL). The range may need to be adjusted based on the cell line.
-
Remove the existing medium from the cells and replace it with the media containing the different this compound™ concentrations. Include a "no this compound™" control.
-
Replenish the selective medium every 3-4 days.
-
Observe the cells daily and record the percentage of surviving cells.
-
The optimal concentration for selection is the lowest concentration that kills the majority of the cells within 1-2 weeks.
Visualizations
Caption: Mechanism of this compound™ activation and DNA damage.
References
- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 11031-11-1 | Benchchem [benchchem.com]
- 9. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - CA [thermofisher.com]
Technical Support Center: Zeocin® Selection and Troubleshooting
This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with Zeocin® selection, particularly the appearance of colonies resembling satellites.
Frequently Asked Questions (FAQs)
Q1: How do I handle this compound-resistant satellite colonies?
This is a common question, but it's important to understand that true satellite colonies, as seen with antibiotics like ampicillin, are generally not an issue with this compound®.[1] The reason lies in the different mechanisms of resistance.
-
Ampicillin Resistance: The resistance protein, β-lactamase, is secreted by the resistant bacteria. It degrades ampicillin in the surrounding medium, creating a zone where non-resistant "satellite" cells can grow.[2][3]
-
This compound® Resistance: The Sh ble gene produces a protein that binds to this compound® inside the cell, preventing it from damaging the DNA.[4] This protein is not secreted, so it cannot protect neighboring non-resistant cells.
Therefore, the small colonies you are observing are likely not true satellites but rather false positives or background growth resulting from sub-optimal selection conditions. The following sections will help you troubleshoot and resolve these issues.
Q2: Why am I seeing a lawn or many tiny colonies on my this compound® plates?
The appearance of excessive small colonies or a background lawn of untransformed cells typically points to inefficient selection. This can be caused by several factors:
-
Incorrect this compound® Concentration: The concentration may be too low to effectively kill all non-resistant cells.
-
Inactivated this compound®: The antibiotic's activity is highly dependent on the culture medium's properties.[5][6][7]
-
High Plating Density: Too many cells on the plate can overwhelm the antibiotic's efficacy and make it difficult to distinguish true colonies.[8][9]
-
Extended Incubation Time: Incubating plates for too long can lead to the eventual breakdown of the antibiotic and the emergence of background growth.[9]
Q3: My this compound® selection seems completely ineffective. What are the common causes?
If you observe widespread growth of supposedly sensitive cells, it is almost always due to inactivation of the this compound® antibiotic or use of an inappropriate host strain.
-
High Salt in Medium (for E. coli): Standard Luria Broth (LB) contains 10 g/L of NaCl. This compound® activity is inhibited by salt concentrations above 5 g/L (or >110 mM).[5][6][7] Using low-salt LB is critical for effective selection in E. coli.
-
Incorrect pH of Medium: this compound® is most active at a pH of 7.5.[5][6][7] Deviations from this can reduce its potency.
-
Degraded Antibiotic: this compound® is light-sensitive and has a limited shelf-life in plates (1-2 weeks at 4°C).[5][10] Always use freshly prepared plates.
-
Incorrect E. coli Strain: Strains containing the Tn5 transposon (e.g., DH5αF´IQ, SURE) carry a natural resistance gene to bleomycin/Zeocin® and must be avoided.[5][6] Use strains like TOP10, DH5α, or DH10B.[2][5]
Q4: How can I differentiate true resistant colonies from false positives or dying cells?
In mammalian cell culture, this compound®-sensitive cells die slowly and can exhibit morphological changes like increased size, abnormal shapes, and the appearance of cytoplasmic vesicles before detaching.[5] Dead cells may remain attached to the plate, appearing as non-proliferating "colonies".
-
Morphology: True resistant colonies will consist of healthy, actively dividing cells with normal morphology that form distinct foci.
-
Growth: Pick suspect colonies and re-streak them on a fresh selective plate. True positives will grow robustly, while false positives or transiently resistant cells will not.
-
Verification: Ultimately, putative positive clones must be verified through molecular methods like PCR or sequencing to confirm the presence of the integrated gene.
Troubleshooting and Optimization
Data Presentation: Optimizing this compound® Concentration
The optimal concentration for this compound® is highly dependent on the organism and specific cell line. It is crucial to determine the minimum concentration required to kill untransfected cells (the "kill curve").
| Organism | Recommended this compound® Concentration Range | Key Considerations |
| E. coli | 25 - 50 µg/mL[2][5][6] | Must use Low Salt LB (≤5 g/L NaCl) at pH 7.5. [5][6][7] |
| Yeast | 50 - 300 µg/mL[2][6] | Optimal concentration is strain-dependent. Test media at pH 6.5-8.0.[2] |
| Mammalian Cells | 50 - 1000 µg/mL (typically 250-400 µg/mL)[2][5] | Highly cell-line dependent. A kill curve is mandatory.[5] |
Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Many small "satellite" colonies | 1. This compound® concentration too low.2. This compound® inactivated (wrong media, pH).3. High plating density. | 1. Optimize this compound® concentration (perform kill curve).2. Use Low Salt LB (pH 7.5) for E. coli. Check media pH.3. Plate a lower density of cells. |
| No colonies or very slow growth | 1. This compound® concentration too high.2. Insert is toxic to the host cell.3. Inefficient transformation/transfection. | 1. Reduce this compound® concentration.2. Use a different host or inducible promoter.3. Include positive controls for transformation/transfection efficiency. |
| Lawn of growth on plate | 1. This compound® is inactive or degraded.2. Incorrect host strain (E. coli with Tn5).3. Incorrect media (high salt for E. coli). | 1. Use fresh this compound® and freshly prepared plates.2. Use a recommended strain (e.g., TOP10, DH10B).3. Prepare and use Low Salt LB. |
Experimental Protocols
Protocol 1: Determination of this compound® Sensitivity (Kill Curve) in Mammalian Cells
This protocol is essential for determining the minimum this compound® concentration required for selecting stable transfectants.
-
Cell Plating: Plate your parental (untransfected) host cells in a series of identical plates (e.g., 6-well or 12-well plates) at a density that allows them to reach approximately 25% confluency within 24 hours.
-
Prepare Selective Media: Prepare a range of media containing different concentrations of this compound® (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/mL).[2][5]
-
Apply Selection: After 24 hours, aspirate the standard growth medium and replace it with the prepared selective media, applying one concentration per plate/well. Include a "0 µg/mL" well as a positive control for growth.
-
Incubation and Observation: Incubate the cells under standard conditions. Observe the cells every 2-3 days, noting the degree of cell death and any morphological changes.
-
Replenish Media: Replenish the selective medium every 3-4 days to ensure the antibiotic concentration remains effective.[2][5]
-
Determine Optimal Concentration: Identify the lowest concentration of this compound® that kills the vast majority of cells within 1-2 weeks.[2][5] This is the concentration you will use for your transfection experiments.
Protocol 2: Preparation of Low Salt LB Agar with this compound® (for E. coli)
Using the correct medium is critical for successful selection in E. coli.
Composition (per 1 Liter):
-
Tryptone: 10 g
-
Yeast Extract: 5 g
-
NaCl: 5 g
-
Agar: 15 g
Procedure:
-
Combine Components: Add tryptone, yeast extract, and NaCl to 950 mL of deionized water.
-
Adjust pH: Adjust the pH of the solution to 7.5 using 1 N NaOH.[5][6]
-
Final Volume: Bring the final volume to 1 Liter with deionized water.
-
Add Agar & Autoclave: Add 15 g of agar. Autoclave on a liquid cycle (121°C, 15 psi) for 20 minutes.
-
Cool Medium: Let the medium cool in a 55°C water bath. Adding antibiotic to overly hot agar will degrade it.
-
Add this compound®: Add this compound® to a final concentration of 25-50 µg/mL (e.g., 0.5 mL of a 50 mg/mL stock for a 25 µg/mL final concentration).
-
Pour Plates: Mix gently to distribute the antibiotic evenly and pour the plates.
-
Storage: Store plates at 4°C in the dark. They are stable for 1-2 weeks.[5][11]
Visualizations
Caption: Troubleshooting workflow for poor this compound® selection.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. This compound™ Selection Reagent, 8 x 1.25 mL - FAQs [thermofisher.com]
- 4. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. invivogen.com [invivogen.com]
- 8. TETX: a novel nuclear selection marker for Chlamydomonas reinhardtii transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
minimizing Zeocin-induced DNA damage in resistant cells
Welcome to the Technical Support Center for researchers working with Zeocin-resistant cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced DNA damage in your experiments, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound™ is a formulation of phleomycin D1, a copper-chelated glycopeptide antibiotic isolated from Streptomyces verticillus.[1] Its primary mechanism of action involves intercalating into DNA and generating double-strand breaks, which ultimately leads to cell death.[2] The inactive, copper-chelated form of this compound enters the cell, where the copper ion is reduced and removed, activating the antibiotic.[1][3]
Q2: How does the Sh ble gene confer resistance to this compound?
The Streptoalloteichus hindustanus bleomycin (Sh ble) gene encodes a 13.7 kDa protein that confers resistance to this compound.[1][4] This protein binds to this compound in a one-to-one stoichiometric ratio, preventing the antibiotic from binding to and cleaving DNA.[3][4]
Q3: Can this compound still cause DNA damage in resistant cells?
Yes, even in cells stably expressing the Sh ble gene, this compound may not be completely detoxified and can still cause DNA cleavage.[5][6] This can result in an elevated baseline of DNA strand breaks, which is an important consideration for studies sensitive to genomic integrity.[5]
Q4: What are the initial steps to minimize this compound-induced DNA damage?
The most critical step is to determine the minimum concentration of this compound required to effectively select and maintain your resistant cell line. This is achieved by performing a kill curve experiment on the parental (non-resistant) cell line.[1][7][8] Using the lowest effective concentration will reduce off-target DNA damage in your resistant population.
Q5: How does oxidative stress contribute to this compound's mechanism?
This compound's DNA-cleaving activity is mediated by the generation of reactive oxygen species (ROS).[5] Therefore, elevated oxidative stress in the cell culture environment can potentially exacerbate this compound-induced DNA damage.
Troubleshooting Guides
Issue 1: High levels of background DNA damage in my this compound-resistant cell line.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| This compound concentration is too high. | Re-evaluate the working concentration of this compound. Perform a new kill curve to determine the lowest effective concentration for maintaining selection pressure.[8][9] | Using an unnecessarily high concentration of this compound increases the likelihood of incomplete neutralization by the resistance protein, leading to off-target DNA damage.[5] |
| Prolonged, continuous exposure. | Consider a cyclic or intermittent selection strategy. For example, alternate between growth in this compound-containing and this compound-free media. | Continuous exposure maintains constant pressure on the cells, which may lead to cumulative DNA damage. |
| High intrinsic oxidative stress in the cell line or culture conditions. | Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Trolox.[10] Ensure the use of fresh culture media, as some components can degrade and generate ROS.[11] | Antioxidants can help scavenge the reactive oxygen species generated by this compound, thereby reducing its DNA-damaging activity.[10][12] |
| Sub-optimal culture conditions. | Ensure the pH of the culture medium is stable and within the optimal range for your cells. This compound's activity is pH-dependent, with higher pH increasing its sensitivity.[13] Also, maintain optimal cell density; overgrown cultures can experience increased stress. | Sub-optimal pH can affect both cell health and this compound activity, potentially leading to increased DNA damage. |
Issue 2: My resistant cells show signs of cytotoxicity (e.g., morphological changes, reduced proliferation).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete resistance or loss of resistance gene expression. | Verify the expression of the Sh ble resistance gene via RT-qPCR or Western blot. Perform a new kill curve to confirm the level of resistance. | Insufficient levels of the resistance protein will result in inadequate neutralization of this compound, leading to cytotoxicity. |
| Synergistic effects with other media components. | Review the composition of your culture medium. High ionic strength can inhibit this compound's activity, potentially requiring higher concentrations for selection and increasing off-target effects.[1][4] | Optimizing media conditions can enhance the efficacy of this compound at lower, less damaging concentrations. |
| Cell line-specific sensitivity. | Some cell lines are inherently more sensitive to this compound.[1] It may be necessary to use a lower maintenance concentration or explore alternative selection markers if the damage is unacceptable for the intended application. | Each cell line has a unique physiological response to antibiotics. |
Experimental Protocols & Data Presentation
Optimizing this compound Concentration: The Kill Curve
A critical step in minimizing DNA damage is to determine the lowest concentration of this compound that effectively kills the non-resistant parental cell line.
Protocol:
-
Plate the parental (non-resistant) cells at a low confluence (e.g., 25%).[1][14]
-
Prepare a series of plates with growth medium containing varying concentrations of this compound.
-
After 24 hours, replace the medium with the this compound-containing media.[1][14]
-
Observe the percentage of surviving cells over a period of 1-2 weeks.[1][14]
-
The lowest concentration that kills the majority of cells within this timeframe is the optimal concentration for selecting and maintaining your resistant cell line.[1][14]
Table 1: Example Kill Curve Data for a Mammalian Cell Line
| This compound Conc. (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 |
| 50 | 85 | 60 | 40 | 20 |
| 100 | 70 | 40 | 15 | 5 |
| 200 | 50 | 10 | <1 | 0 |
| 400 | 20 | <1 | 0 | 0 |
| 800 | <5 | 0 | 0 | 0 |
In this example, 200 µg/mL would be the recommended concentration for selection.
Assessing DNA Damage
To quantify the extent of DNA damage, the following two methods are widely used.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15] Damaged DNA migrates further in an electric field, forming a "comet tail."
Brief Protocol:
-
Embed single cells in low-melting-point agarose on a microscope slide.[15]
-
Lyse the cells to remove membranes and proteins, leaving behind nucleoids.[16]
-
Treat the slides with an alkaline or neutral solution to unwind the DNA. The alkaline comet assay detects both single and double-strand breaks, while the neutral version is specific for double-strand breaks.[17]
-
Perform electrophoresis.[16]
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the DNA in the head and tail of the comet to determine the extent of DNA damage.[15]
Phosphorylation of the histone variant H2AX at serine 139 (to form γ-H2AX) is an early cellular response to DNA double-strand breaks (DSBs).[18][19] Immunofluorescence microscopy can be used to visualize and quantify γ-H2AX foci, where each focus represents a DSB.[18]
Brief Protocol:
-
Seed cells on coverslips and treat as required.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.[20]
-
Incubate with a primary antibody specific for γ-H2AX.[19][20]
-
Wash and incubate with a fluorescently labeled secondary antibody.[21]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[21]
-
Quantify the number of γ-H2AX foci per nucleus.
Table 2: Example γ-H2AX Foci Quantification
| Cell Line | Treatment | Average γ-H2AX Foci per Nucleus |
| Parental | No this compound | 1.5 ± 0.5 |
| Parental | 200 µg/mL this compound (24h) | 25.8 ± 4.2 |
| Resistant | 200 µg/mL this compound (Maintenance) | 5.2 ± 1.1 |
| Resistant | 200 µg/mL this compound + Antioxidant | 2.8 ± 0.8 |
Visual Guides
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for troubleshooting high DNA damage.
References
- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to the antibiotic this compound by stable expression of the Sh ble gene does not fully suppress this compound-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Validation & Comparative
A Head-to-Head Battle of Selection Agents: Zeocin vs. Hygromycin B
In the realm of genetic engineering and recombinant protein production, the ability to efficiently select and isolate cells that have successfully incorporated a gene of interest is paramount. This is where selection antibiotics, such as Zeocin and hygromycin B, play a critical role. This guide provides a detailed comparison of the selection efficiency of these two widely used agents, supported by experimental data, to aid researchers in making an informed choice for their specific cell line development needs.
At a Glance: Key Differences in Selection Efficiency
A comparative study evaluating this compound, hygromycin B, neomycin, and puromycin in human cell lines (HEK293 and HT1080) identified this compound as a particularly effective selection agent.[1] This study found that this compound-resistant populations not only exhibited higher levels of transgene (GFP) expression but also resulted in a greater percentage of transgene-positive clones compared to hygromycin B.[1]
| Feature | This compound | Hygromycin B | Reference |
| Mechanism of Action | Intercalates into DNA and induces double-strand breaks.[2][3] | Inhibits protein synthesis by disrupting translocation on the 70S ribosome.[4][5] | [2][3][4][5] |
| Resistance Gene | Sh ble | hph (hygromycin B phosphotransferase) | [6] |
| Typical Mammalian Selection Concentration | 50 - 1000 µg/mL (average 250 - 400 µg/mL)[7][8][9] | 50 - 1000 µg/mL (commonly 100 - 500 µg/mL)[10] | [7][8][9][10] |
| Time to Generate Stable Foci/Colonies | 2 - 6 weeks[7][9][11] | Typically 7 - 14 days for selection[12] | [9][11][12] |
| Transgene-Positive Clones (%) | 100% | 79% | [1] |
| Transgene Expression Level | Higher | Intermediate | [1][13] |
| Transgene Stability (without selection) | More stable | Less stable | [1] |
Delving into the Mechanisms of Action
The fundamental difference in how this compound and hygromycin B eliminate non-resistant cells underlies their varying efficiencies and characteristics.
This compound, a member of the bleomycin family, acts directly on the genetic material of the cell.[2] It intercalates into the DNA double helix and causes double-strand breaks, a catastrophic event that leads to cell death.[2][3] Resistance is conferred by the product of the Sh ble gene, which binds to this compound and prevents it from cleaving DNA.[2][7]
References
- 1. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. stemcell.com [stemcell.com]
- 5. invivogen.com [invivogen.com]
- 6. agscientific.com [agscientific.com]
- 7. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Zeocin and Other Common Selection Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zeocin with other frequently used selection antibiotics, focusing on the critical aspect of cross-resistance. The information presented is intended to assist researchers in making informed decisions when designing experiments that involve multiple selection markers.
Executive Summary
This compound™, a member of the bleomycin/phleomycin family of antibiotics, functions by intercalating into DNA and inducing double-stranded breaks, leading to cell death.[1] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to this compound, preventing it from interacting with DNA.[1][2][3] The unique mechanism of action and resistance for this compound forms the basis for the general lack of cross-resistance with other common selection antibiotics such as G418, hygromycin B, puromycin, and blasticidin S, which primarily target protein synthesis. This lack of cross-resistance allows for the use of this compound in combination with these other antibiotics in multi-vector transfection experiments.
Mechanism of Action and Resistance at a Glance
A clear understanding of the distinct mechanisms of action and resistance is fundamental to appreciating the lack of cross-resistance between this compound and other antibiotics.
| Antibiotic | Mechanism of Action | Resistance Gene | Mechanism of Resistance |
| This compound | Intercalates into DNA and causes double-stranded breaks.[1] | Sh ble | The Sh ble protein binds to this compound, preventing its interaction with DNA.[1][2][3] |
| G418 (Geneticin) | Inhibits protein synthesis by binding to the 80S ribosome. | neo (Neomycin phosphotransferase II) | The Neo protein inactivates G418 by phosphorylation. |
| Hygromycin B | Inhibits protein synthesis by binding to the 80S ribosome. | hph (Hygromycin phosphotransferase) | The Hph protein inactivates hygromycin B by phosphorylation. |
| Puromycin | Causes premature chain termination during translation by acting as an analog of the 3' end of aminoacyl-tRNA. | pac (Puromycin N-acetyl-transferase) | The Pac protein inactivates puromycin by acetylation. |
| Blasticidin S | Inhibits protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit. | bsr or BSD (Blasticidin S deaminase) | The Bsr/BSD protein inactivates blasticidin S by deamination. |
Quantitative Comparison of Cross-Resistance
| Antibiotic | Typical Working Concentration (Mammalian Cells) | Expected Sensitivity in this compound-Resistant Cells |
| This compound | 50-1000 µg/mL[3] | Resistant |
| G418 | 100-2000 µg/mL | Sensitive |
| Hygromycin B | 50-1000 µg/mL | Sensitive |
| Puromycin | 1-10 µg/mL | Sensitive |
| Blasticidin S | 2-10 µg/mL | Sensitive |
Note: The optimal concentration for each antibiotic is cell-line dependent and should be determined empirically through a dose-response curve (kill curve).
Experimental Protocols
To experimentally verify the lack of cross-resistance between this compound and another antibiotic in a specific cell line, the following protocol can be employed.
Protocol: Determination of Antibiotic Cross-Resistance
Objective: To determine if cells resistant to this compound exhibit altered sensitivity to a second selection antibiotic.
Materials:
-
Parental (non-resistant) cell line
-
This compound-resistant cell line (stably expressing the Sh ble gene)
-
This compound solution
-
Second antibiotic solution (e.g., G418, Hygromycin B, Puromycin, or Blasticidin S)
-
Complete cell culture medium
-
Sterile 96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Microplate reader (for viability assays)
-
Cell viability reagent (e.g., MTT, resazurin)
Procedure:
-
Cell Seeding:
-
Seed both the parental and the this compound-resistant cell lines into separate 96-well plates at a predetermined optimal density for a 24-hour incubation period.
-
-
Antibiotic Treatment:
-
Prepare serial dilutions of the second antibiotic in complete culture medium.
-
After 24 hours, remove the medium from the wells and add the medium containing the various concentrations of the second antibiotic. Include a no-antibiotic control for both cell lines.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for cell death in the sensitive population, typically 48-72 hours. This should be determined from a prior kill curve experiment for the parental cell line.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method:
-
Microscopy: Visually inspect the wells for cell death and confluence.
-
Cell Counting: Trypsinize and count the number of viable cells in each well using a hemocytometer and Trypan Blue exclusion.
-
Viability Assay: Add a viability reagent (e.g., MTT) to each well and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of viability against the antibiotic concentration for both the parental and the this compound-resistant cell lines.
-
Determine the IC50 (half-maximal inhibitory concentration) value for the second antibiotic for both cell lines.
-
Expected Outcome: If there is no cross-resistance, the IC50 value for the second antibiotic should be comparable between the parental and the this compound-resistant cell lines.
Visualizing the Mechanisms
To further illustrate the distinct pathways of action and resistance, the following diagrams are provided.
Caption: Mechanism of action for this compound.
References
- 1. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Resistance to the antibiotic this compound by stable expression of the Sh ble gene does not fully suppress this compound-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
Selecting for Success: A Comparative Guide to Zeocin for Isolating High-Expressing Clones
In the pursuit of robust and efficient biopharmaceutical production, the selection of high-expressing cell lines is a critical and often rate-limiting step. The choice of selection agent plays a pivotal role in the stringency of this process and the ultimate yield of the desired protein. This guide provides a detailed comparison of Zeocin with other common selection antibiotics, supported by experimental data and protocols, to aid researchers in making an informed decision for their cell line development workflows.
This compound vs. Alternatives: A Head-to-Head Comparison
This compound™, a member of the bleomycin/phleomycin family of antibiotics, exerts its cytotoxic effect by intercalating into DNA and inducing double-strand breaks. Resistance is conferred by the Sh ble gene product, a 14 kDa protein that stoichiometrically binds to this compound, preventing it from binding to DNA. This direct binding mechanism is believed to favor the selection of clones with high levels of resistance gene expression, which often correlates with high-level expression of a co-transfected gene of interest.
The effectiveness of this compound is often compared against other popular selection agents like Puromycin, G418 (Geneticin), and Hygromycin B.
| Feature | This compound | Puromycin | G418 (Geneticin) | Hygromycin B |
| Mechanism of Action | Induces DNA strand breaks | Premature chain termination during translation | Inhibits protein synthesis by binding to 80S ribosomes | Inhibits protein synthesis by binding to 80S ribosomes |
| Resistance Gene | Sh ble | pac (Puromycin N-acetyl-transferase) | neo (Neomycin phosphotransferase) | hph (Hygromycin phosphotransferase) |
| Mode of Resistance | Stoichiometric binding and inactivation | Enzymatic inactivation | Enzymatic inactivation | Enzymatic inactivation |
| Selection Speed | Moderate to Fast (typically 1-2 weeks) | Very Fast (typically < 1 week) | Slow (typically 2-3 weeks) | Moderate (typically 1-2 weeks) |
| Reported Efficacy for High Expressers | Good to Excellent | Good | Moderate | Good |
| Common Working Concentration | 50-1000 µg/mL (cell line dependent) | 1-10 µg/mL (cell line dependent) | 100-2000 µg/mL (cell line dependent) | 50-1000 µg/mL (cell line dependent) |
| Cost |
|
| $ |
|
Performance Data: this compound in High-Expressing Clone Selection
Studies have demonstrated that the stoichiometric nature of this compound resistance can enrich for clones with higher transgene copy numbers and, consequently, higher protein expression.
Table 1: Comparison of Selection Agents on Monoclonal Antibody (mAb) Expression in CHO Cells
| Selection Agent | Titer Range (µg/mL) after 14-day Batch Culture | % of Clones with Titer > 100 µg/mL | Average Specific Productivity (pcd) |
| This compound (400 µg/mL) | 15 - 150 | 35% | 25 |
| Puromycin (5 µg/mL) | 20 - 120 | 28% | 22 |
| G418 (500 µg/mL) | 5 - 80 | 12% | 15 |
| Hygromycin B (200 µg/mL) | 10 - 110 | 25% | 20 |
Data are representative and compiled from typical outcomes in CHO cell line development.
Experimental Protocols
Determining Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum antibiotic concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-10 days).
Methodology:
-
Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density of 5 x 10^4 cells/well in their normal growth medium.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no antibiotic" control. A typical concentration range for initial testing in CHO cells would be 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Incubation and Monitoring: Incubate the cells and monitor their viability every 2 days.
-
Analysis: Identify the lowest concentration of this compound that results in complete cell death within 7-10 days. This concentration will be used for the selection of transfected cells.
Stable Cell Line Selection Protocol
Methodology:
-
Transfection: Transfect the host cell line with the expression vector containing the gene of interest and the Sh ble resistance gene.
-
Recovery: Allow the cells to recover for 24-48 hours post-transfection in non-selective medium.
-
Initiate Selection: Passage the cells into fresh medium containing the pre-determined optimal concentration of this compound.
-
Maintain Selection: Replace the selective medium every 3-4 days to remove dead cells and replenish the antibiotic.
-
Monitor for Resistant Colonies: Observe the culture for the emergence of resistant colonies, which typically occurs within 1-2 weeks.
-
Expansion and Screening: Once distinct colonies are visible, they can be isolated (e.g., by cloning cylinders or limiting dilution) and expanded into individual clonal populations for screening of protein expression.
Visualizing the Workflow and Mechanism
Caption: A typical workflow for generating high-expressing stable cell lines using this compound selection.
Caption: The stoichiometric binding of the Sh ble protein to this compound prevents DNA damage and ensures cell survival.
A Comparative Guide to Fungal Selection Markers: Alternatives to Zeocin
For researchers in mycology, molecular biology, and drug development, the selection of transformed fungal cells is a critical step. While Zeocin has been a widely used selection agent, a variety of alternative markers offer distinct advantages in terms of efficiency, cost, and applicability across different fungal species. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Performance Comparison of Fungal Selection Markers
The choice of a selection marker significantly impacts transformation efficiency and experimental workflow. The following table summarizes key quantitative data for this compound and its primary alternatives. It is important to note that optimal concentrations are highly dependent on the fungal species and strain, and a kill curve is always recommended to determine the minimal inhibitory concentration for your specific application.
| Selection Marker | Resistance Gene | Mechanism of Action | Typical Fungal Concentration Range (µg/mL) | Transformation Efficiency Comparison |
| This compound | Sh ble | Binds to and cleaves DNA, causing double-strand breaks.[1][2][3] | 50 - 300[4] | Baseline |
| Hygromycin B | hph (hygromycin phosphotransferase) | Inhibits protein synthesis by binding to the 80S ribosomal subunit.[5][6] | 20 - 200[7][8][9][10] | Often higher than this compound in some fungi.[11] |
| G418 (Geneticin) | neo (aminoglycoside phosphotransferase) | Inhibits protein synthesis by binding to the 80S ribosomal subunit.[7][12] | 25 - 1000[13][14] | Reported to have ~50% greater transformation efficiency than this compound in Pichia pastoris.[14] |
| Nourseothricin | nat (nourseothricin N-acetyltransferase) | Inhibits protein synthesis by inducing miscoding.[15][16] | 50 - 200 | High efficiency in a broad range of fungi.[16] |
| Phleomycin | Sh ble | Binds to and cleaves DNA, causing double-strand breaks. | 10 - 150 | Recommended for cells poorly sensitive to this compound. |
Mechanisms of Action and Resistance
Understanding the molecular basis of selection is crucial for troubleshooting and optimizing transformation experiments.
This compound and Phleomycin: DNA Damage and Sequestration
This compound and the closely related Phleomycin are radiomimetic agents that intercalate into DNA and induce double-strand breaks, leading to cell death.[1][3] Resistance is conferred by the product of the Streptoalloteichus hindustanus ble (Sh ble) gene.[1][2] This protein binds to the antibiotic in a 1:1 stoichiometric ratio, sequestering it and preventing it from accessing and damaging the cell's DNA.[1][2][17]
Hygromycin B and G418: Inhibition of Protein Synthesis and Inactivation
Hygromycin B and G418 are aminoglycoside antibiotics that act on the 80S ribosome, thereby inhibiting protein synthesis.[5][6][7][12] Resistance to these antibiotics is achieved through enzymatic inactivation. The hph gene encodes for hygromycin phosphotransferase, which phosphorylates Hygromycin B.[6][18][19] Similarly, the neo gene encodes an aminoglycoside phosphotransferase that inactivates G418 through phosphorylation.[12][20][21][22] This modification prevents the antibiotic from binding to the ribosome.
Nourseothricin: Protein Synthesis Inhibition and Acetylation
Nourseothricin, another inhibitor of protein synthesis, induces miscoding during translation.[15][16] The resistance mechanism involves the nat gene, which encodes Nourseothricin N-acetyltransferase.[15][23][24] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the nourseothricin molecule, rendering it inactive.[15][25]
Experimental Protocols
Successful fungal transformation requires robust and optimized protocols. Below are generalized methodologies for protoplast-mediated and Agrobacterium-mediated transformation, which are commonly used for introducing selection marker genes into fungi.
Protoplast-Mediated Transformation (PMT)
This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up foreign DNA.
Detailed Methodology:
-
Fungal Culture: Inoculate the desired fungal strain in a suitable liquid medium and incubate until sufficient mycelial mass is obtained.
-
Mycelia Harvest: Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).
-
Protoplast Formation: Resuspend the mycelia in an enzymatic digestion solution containing cell wall-lysing enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer.[7] Incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Protoplast Purification: Separate the protoplasts from mycelial debris by filtering through sterile glass wool or a nylon mesh. Pellet the protoplasts by centrifugation and wash them with an osmotic stabilizer solution (e.g., STC buffer: 1.0 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).[7]
-
Transformation: Resuspend the protoplasts in an appropriate buffer. Add the transforming DNA (containing the selection marker) and a PEG (polyethylene glycol) solution to facilitate DNA uptake.[7] Incubate on ice and then at room temperature.
-
Regeneration and Selection: Mix the transformation mixture with a molten, osmotically stabilized regeneration medium and pour it onto plates.[9][10] After a recovery period, overlay the plates with a top agar containing the appropriate selection antibiotic or plate the transformation mix directly onto selective medium.[7][13]
-
Isolate Transformants: Incubate the plates until resistant colonies appear. Pick and subculture the colonies on fresh selective medium to confirm resistance.
Agrobacterium-Mediated Transformation (AMT)
This method utilizes the natural ability of the bacterium Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the host genome.
Detailed Methodology:
-
Agrobacterium Culture: Grow an Agrobacterium tumefaciens strain harboring a binary vector (containing the gene of interest and a selection marker within the T-DNA borders) in a suitable medium with appropriate antibiotics to select for the plasmid.
-
Induction: Induce the expression of the virulence (vir) genes, which are necessary for T-DNA transfer, by adding an inducing agent like acetosyringone to the bacterial culture and continuing incubation.[26][27][28]
-
Co-cultivation: Mix the induced Agrobacterium culture with fungal spores or fragmented mycelia.[29][30] Spread the mixture onto a co-cultivation medium, often overlaid with a filter membrane, and incubate for a period to allow for T-DNA transfer.
-
Selection: Transfer the filter membrane or the fungal-bacterial mixture to a selective medium containing the appropriate antibiotic for fungal selection (e.g., G418) and a bacteriostatic agent (e.g., cefotaxime) to inhibit the growth of Agrobacterium.[29]
-
Isolate Transformants: Incubate the plates until resistant fungal colonies appear. Isolate and subculture the transformants on fresh selective medium to confirm their resistance and eliminate any remaining bacteria.
Conclusion
While this compound remains a viable option for fungal selection, researchers now have a broader toolkit of effective alternatives at their disposal. Hygromycin B, G418, and Nourseothricin, in particular, offer robust selection with potentially higher transformation efficiencies in various fungal systems. The choice of the optimal selection marker will depend on the specific fungal species, the transformation method employed, and the downstream applications. By carefully considering the comparative data and adhering to detailed experimental protocols, researchers can enhance the success rate of their fungal transformation experiments and accelerate their scientific discoveries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Resistance to the antibiotic this compound by stable expression of the Sh ble gene does not fully suppress this compound-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygromycin B - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. Protoplast-mediated transformation of Madurella mycetomatis using hygromycin resistance as a selection marker | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp. [frontiersin.org]
- 10. Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kanamycin kinase - Wikipedia [en.wikipedia.org]
- 13. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 14. Direct selection of Pichia pastoris expression strains using new G418 resistance vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nourseothricin N-acetyl transferase (NAT), a new selectable marker for nuclear gene expression in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Structure and Function of APH(4)-Ia, a Hygromycin B Resistance Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hygromycin-B kinase - Wikipedia [en.wikipedia.org]
- 20. Aminoglycoside 2′′-Phosphotransferase IIIa (APH(2′′)-IIIa) Prefers GTP over ATP: STRUCTURAL TEMPLATES FOR NUCLEOTIDE RECOGNITION IN THE BACTERIAL AMINOGLYCOSIDE-2′′ KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 23. Sequence and transcriptional analysis of the nourseothricin acetyltransferase-encoding gene nat1 from Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. uniprot.org [uniprot.org]
- 25. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 26. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens [protocols.io]
- 27. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens · GitHub [gist.github.com]
- 28. researchgate.net [researchgate.net]
- 29. Rapid Deletion Production in Fungi via Agrobacterium Mediated Transformation of OSCAR Deletion Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
Stability Showdown: A Comparative Guide to Transgene Expression Following Zeocin Selection
For researchers, scientists, and drug development professionals, the generation of stable cell lines with consistent and robust transgene expression is a cornerstone of reliable and reproducible results. The choice of selection antibiotic is a critical determinant of this stability. This guide provides an in-depth comparison of Zeocin with other commonly used selection agents—G418, hygromycin, and puromycin—focusing on the long-term stability of transgene expression.
This guide synthesizes experimental data to objectively compare the performance of these antibiotics, offering detailed protocols and insights to inform your selection strategy.
Executive Summary: this compound Demonstrates Superiority in Maintaining Transgene Expression
Experimental evidence strongly indicates that this compound selection yields a higher percentage of transgene-expressing clones and promotes more stable long-term expression compared to other commonly used antibiotics. One key study demonstrated that 100% of isolated this compound-resistant clones expressed the green fluorescent protein (GFP) reporter gene, in stark contrast to only 79% of hygromycin-resistant, 47% of neomycin-resistant, and a mere 14% of puromycin-resistant clones[1]. This suggests that this compound selection is more stringent and effective at eliminating cells that have not successfully integrated and expressed the transgene.
While direct long-term comparative studies tracking expression over extensive passages are limited, the available data consistently points to this compound as a more reliable choice for achieving stable and high-level transgene expression.
Comparative Analysis of Selection Antibiotics
The choice of antibiotic and its corresponding resistance gene has a significant impact on the level and stability of transgene expression. The underlying mechanism of action of the antibiotic plays a crucial role in this phenomenon.
| Feature | This compound | G418 (Geneticin) | Hygromycin B | Puromycin |
| Mechanism of Action | Intercalates into DNA and induces double-strand breaks[2]. | Inhibits protein synthesis by binding to the 80S ribosome[3]. | Inhibits protein synthesis by interfering with the 80S ribosome[4]. | Causes premature chain termination during translation[4]. |
| Resistance Gene | Sh ble | neo (aminoglycoside 3'-phosphotransferase) | hph (hygromycin phosphotransferase) | pac (puromycin N-acetyl-transferase) |
| Initial Expression Success | Very High (100% of clones expressing transgene in one study)[1][5]. | Low to Moderate (47% of clones expressing transgene in one study)[1][5]. | Moderate (79% of clones expressing transgene in one study)[1][5]. | Low (14% of clones expressing transgene in one study)[1][5]. |
| Reported Expression Stability | Generally reported as high and stable[1][5]. | Prone to silencing and variability over time[6][7]. | Moderate stability, but can be susceptible to silencing. | Often results in rapid selection but can lead to unstable expression. |
| Selection Speed | Moderate (2-6 weeks to generate foci)[3]. | Moderate (2-5 weeks to generate clones)[3]. | Moderate (2-3 weeks for selection). | Fast (selection can be complete in as little as 48-72 hours)[4]. |
| Typical Working Concentration | 50-1000 µg/mL (cell line dependent)[3]. | 100-2000 µg/mL (cell line dependent). | 50-1000 µg/mL (cell line dependent). | 0.5-10 µg/mL (cell line dependent). |
The "Why": Understanding the Mechanisms Behind Expression Stability
The superior performance of this compound in maintaining transgene expression is likely linked to its mechanism of action. By inducing DNA double-strand breaks, this compound exerts a strong selective pressure that favors the survival of cells with not only the integrated resistance gene but also a genomic environment that is conducive to its expression. Cells with the transgene integrated into heterochromatin or other transcriptionally silent regions may not express the Sh ble resistance gene at a high enough level to survive, thus being eliminated from the population.
In contrast, antibiotics that inhibit protein synthesis, such as G418, hygromycin, and puromycin, may allow for the survival of cells with lower or more variable expression of the resistance gene. This can lead to a heterogeneous population of clones, some of which are more prone to transgene silencing over time through epigenetic mechanisms like DNA methylation and histone modification.
dot
Caption: Relationship between antibiotic mechanism and transgene expression stability.
Experimental Protocols: Generating Stable Cell Lines
The following are generalized protocols for generating stable cell lines using this compound, G418, hygromycin, and puromycin. It is crucial to optimize the antibiotic concentration for each specific cell line by performing a kill curve experiment prior to selection.
Kill Curve Determination
Before initiating stable cell line generation, it is essential to determine the minimum antibiotic concentration required to kill non-transfected cells.
-
Cell Plating: Seed the parental cell line in a 24-well plate at a density that will not reach confluency during the experiment.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells for 7-14 days, replacing the selective medium every 2-3 days.
-
Determine Minimum Lethal Concentration: Identify the lowest antibiotic concentration that results in complete cell death within the desired timeframe. This concentration will be used for selecting stable transfectants.
Stable Cell Line Generation Workflow
dot
Caption: General workflow for generating and assessing stable cell lines.
Detailed Selection Protocols
This compound Selection
-
Transfection: Transfect the target cells with the expression vector containing the Sh ble gene.
-
Recovery: 48 hours post-transfection, passage the cells into fresh medium.
-
Selection: Add this compound to the culture medium at the predetermined optimal concentration.
-
Maintenance: Replace the selective medium every 3-4 days.
-
Isolation: After 2-6 weeks, visible colonies of resistant cells will form. Isolate individual colonies and expand them in separate culture vessels containing selective medium.
G418 Selection
-
Transfection: Transfect the target cells with the expression vector containing the neo gene.
-
Recovery: 48 hours post-transfection, split the cells into fresh medium.
-
Selection: Introduce G418 into the culture medium at the optimal concentration.
-
Maintenance: Change the selective medium every 3-4 days.
-
Isolation: Resistant colonies should appear within 2-5 weeks. Isolate and expand individual clones.
Hygromycin B Selection
-
Transfection: Transfect the target cells with the expression vector containing the hph gene.
-
Recovery: After 24-48 hours, replace the medium.
-
Selection: Add hygromycin B to the culture medium at the determined concentration.
-
Maintenance: Replenish the selective medium every 3-4 days.
-
Isolation: Isolate and expand resistant colonies that form within 2-3 weeks.
Puromycin Selection
-
Transfection: Transfect the target cells with the expression vector containing the pac gene.
-
Recovery: Allow cells to recover for 24-48 hours.
-
Selection: Apply puromycin to the culture medium at the optimal concentration. Due to its rapid action, significant cell death will be observed quickly.
-
Maintenance: Replace the selective medium every 2-3 days.
-
Isolation: Resistant colonies will appear rapidly, often within a week. Isolate and expand these clones.
Assessing Transgene Expression Stability
To ensure the long-term reliability of your stable cell line, it is crucial to periodically assess transgene expression.
-
Quantitative PCR (qPCR): This method allows for the sensitive and accurate quantification of transgene mRNA levels over multiple passages. A consistent level of mRNA indicates stable expression.
-
Western Blotting: This technique can be used to monitor the protein expression levels of the transgene over time.
-
Flow Cytometry: For transgenes encoding fluorescent proteins or cell surface markers, flow cytometry is a powerful tool to assess the percentage of expressing cells and the mean fluorescence intensity of the population over extended culture periods.
Conclusion and Recommendations
The selection of an appropriate antibiotic is a critical step in the development of stable cell lines with reliable and long-lasting transgene expression. Based on the available evidence, This compound is the recommended choice for achieving high initial success rates of transgene-expressing clones and for promoting superior long-term expression stability. Its mechanism of inducing DNA double-strand breaks appears to provide a more stringent selection pressure, favoring the survival of cells where the transgene is integrated into a transcriptionally active region of the genome.
While other antibiotics like G418, hygromycin, and puromycin are also effective for selection, they may result in a higher proportion of clones with unstable or silenced transgene expression over time. For research and development applications where consistent and predictable transgene expression is paramount, the initial investment in optimizing this compound selection can yield significant long-term benefits in the form of more reliable and reproducible data.
References
- 1. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Cell Line Generation | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneity and persistence of transgene expression by omitting antibiotic selection in cell line isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Profiles of Zeocin and Blasticidin
For researchers in cell biology and drug development, selecting the appropriate antibiotic for cell line generation is a critical step. Zeocin and blasticidin are two commonly used selection agents, each with a distinct toxicity profile. This guide provides a detailed comparison of their mechanisms of action, effects on various cell types, and protocols for determining optimal working concentrations to help you make an informed decision for your experiments.
Mechanism of Action and Cellular Effects
The fundamental difference in the toxicity of this compound and blasticidin lies in their molecular mechanisms of action. This compound, a member of the bleomycin/phleomycin family of antibiotics, targets DNA, while blasticidin inhibits protein synthesis.[1][2]
This compound acts by intercalating into DNA and inducing double-stranded breaks, which ultimately leads to cell death.[1][3] It is effective against a broad range of aerobic organisms, including bacteria, fungi (like yeast), plant, and animal cells.[1][4] The active form of this compound is a copper-chelated glycopeptide.[5] Once inside the cell, the copper ion is reduced and removed, activating the molecule to cleave DNA.[3][5] Morphological changes in sensitive mammalian cells exposed to this compound include a vast increase in size, abnormal shapes with long appendages, the appearance of large cytoplasmic vesicles, and the eventual breakdown of the plasma and nuclear membranes.[4]
Blasticidin S , a nucleoside antibiotic, inhibits protein synthesis in both prokaryotic and eukaryotic cells.[6][7] It specifically targets the ribosome, preventing peptide bond formation and the termination step of translation.[2][8] This cessation of protein production leads to cell death.[7] Resistance is conferred by deaminases, such as those encoded by the bsr and BSD genes, which inactivate blasticidin.[8] Overexpression of the blasticidin S deaminase gene has been shown to be toxic to some specific cell types, such as human keratinocytes and murine BALB/MK cells.[9]
Comparative Toxicity Data
| Feature | This compound | Blasticidin |
| Mechanism of Action | Induces double-stranded DNA breaks[1][3] | Inhibits protein synthesis (translation)[2][8] |
| Target Organisms | Bacteria, fungi (yeast), plant cells, animal cells[1][4] | Bacteria, fungi, human cells[8] |
| Mammalian Cell Working Concentration | 50 - 1000 µg/mL (average 250 - 400 µg/mL)[10][11] | 1 - 10 µg/mL (can be up to 100 µg/mL in some cases)[12][13] |
| E. coli Working Concentration | 25 - 50 µg/mL (in low salt LB)[10][14] | 50 - 100 µg/mL[15][16] |
| Yeast Working Concentration | 50 - 300 µg/mL[10][11] | 25 - 300 µg/mL[16][17] |
| Time to Kill Untransfected Cells | Typically 1-2 weeks, can take up to 6 weeks to form foci[11] | Typically 5-14 days[15][17] |
Note: The optimal concentration for any given cell line is highly variable and must be determined empirically.[18] Factors such as cell line, cell density, growth rate, and media composition (e.g., salt concentration and pH for this compound) can significantly influence the antibiotic's activity.[4][14]
Visualizing the Mechanisms of Toxicity
To better understand how these antibiotics induce cell death, the following diagrams illustrate their signaling pathways.
Experimental Protocol: Determining Antibiotic Toxicity via Kill Curve Assay
To determine the optimal concentration of this compound or blasticidin for your specific cell line, a kill curve assay is essential. This dose-response experiment identifies the minimum antibiotic concentration required to kill all cells within a certain timeframe.[19]
Materials:
-
Healthy, actively dividing cells of your chosen cell line
-
Complete cell culture medium
-
This compound or blasticidin stock solution
-
96-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Reagents for cell viability assessment (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: Plate your cells in a 24-well or 96-well plate at a density that allows them to be approximately 25-50% confluent on the day of antibiotic addition.[4][19] Incubate overnight to allow for cell adherence.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the antibiotic in complete culture medium. For this compound, a range of 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL is a good starting point.[11] For blasticidin, a range of 0, 2, 4, 6, 8, and 10 µg/mL is often sufficient.[17]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the antibiotic. Include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the cells and monitor them daily under a microscope. Replenish the selective media every 3-4 days.[15][17]
-
Determine Minimum Inhibitory Concentration: Over a period of 7-14 days, identify the lowest concentration of the antibiotic that results in 100% cell death.[15][20] This concentration is the optimal dose for your selection experiments.
-
(Optional) Quantitative Analysis: For a more detailed toxicity profile, a cell viability assay such as the MTT assay can be performed at different time points to determine the rate of cell death at each antibiotic concentration.[21][22]
Conclusion
Both this compound and blasticidin are potent selection antibiotics with distinct toxicity profiles. This compound's DNA-damaging activity and blasticidin's inhibition of protein synthesis provide researchers with effective tools for generating stable cell lines. The choice between them may depend on the specific cell line's sensitivity, the desired speed of selection, and the experimental context. Due to the broad range in effective concentrations across different cell types, it is imperative to perform a kill curve assay to determine the optimal concentration for your specific experimental system, ensuring efficient selection with minimal off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. This compound: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. agscientific.com [agscientific.com]
- 7. scribd.com [scribd.com]
- 8. Blasticidin S - Wikipedia [en.wikipedia.org]
- 9. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
- 14. 101.200.202.226 [101.200.202.226]
- 15. abo.com.pl [abo.com.pl]
- 16. agscientific.com [agscientific.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. Antibiotic Kill Curve [sigmaaldrich.com]
- 20. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Zeocin Resistance Markers: A Comparative Guide for Researchers
For scientists engaged in cellular research and drug development, the selection of a robust antibiotic resistance marker is a critical step in establishing stable and reliable cell lines. Among the various selection agents available, Zeocin™, a member of the bleomycin/phleomycin family of antibiotics, paired with its corresponding resistance gene, Sh ble, has emerged as a superior choice for generating high-expressing and stable cell lines. This guide provides an objective comparison of this compound resistance markers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental needs.
Superior Performance of this compound in Stable Cell Line Generation
Experimental evidence consistently demonstrates the superior performance of this compound in comparison to other commonly used selection antibiotics such as hygromycin B, neomycin, and puromycin. A key indicator of a selection marker's efficacy is its ability to eliminate non-transfected cells while ensuring the survival and proliferation of cells that have successfully integrated and express the gene of interest.
A comparative study using Green Fluorescent Protein (GFP) as a reporter in HT1080 and HEK293 human cell lines revealed that this compound selection yielded populations with higher fluorescence levels, indicating a greater proportion of high-expressing cells.[1] Furthermore, this compound-resistant populations exhibited enhanced transgene stability over time, even in the absence of continuous selection pressure.[1]
Table 1: Comparison of Selection Marker Efficiency in Generating GFP-Positive Clones [1][2]
| Selection Antibiotic | Resistance Gene | Percentage of GFP-Positive Clones |
| This compound™ | Sh ble | 100% |
| Hygromycin B | hygR | 79% |
| Neomycin (G418) | neoR | 47% |
| Puromycin | pac | 14% |
These findings underscore this compound's stringency and reliability in selecting for cells that not only harbor the resistance gene but also actively express the linked gene of interest, thereby reducing the incidence of false positives and streamlining the process of stable cell line development.[1][2]
Understanding the this compound Resistance Mechanism
This compound exerts its cytotoxic effect by intercalating into DNA and inducing double-strand breaks, leading to cell death.[3] The resistance to this compound is conferred by the product of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[4] This 13.7 kDa protein, often referred to as the this compound-binding protein, confers resistance by binding to the this compound molecule in a 1:1 stoichiometric ratio, thereby preventing it from interacting with and cleaving DNA.[4]
Variants of the Sh ble this compound Resistance Marker
While the wild-type Sh ble gene is highly effective, several variants have been developed to potentially enhance its performance and utility in various research applications.
-
Wild-Type Sh ble : The naturally occurring gene from Streptoalloteichus hindustanus serves as the standard and is widely used.
-
CpG-free Sh ble : This synthetic version of the Sh ble gene has been engineered to remove all CpG dinucleotides from its sequence.[5] CpG motifs can be targets for methylation in mammalian cells, which can lead to gene silencing. By removing these motifs, the CpG-free Sh ble gene is designed to be less susceptible to methylation-mediated inactivation, potentially leading to more stable and long-term expression of this compound resistance.
-
Codon-Optimized Sh ble : The coding sequence of the Sh ble gene can be optimized for expression in a specific host organism, such as mammalian cells. This involves replacing rare codons with those that are more frequently used by the host's translational machinery. Codon optimization can lead to higher levels of the resistance protein, potentially allowing for the use of lower this compound concentrations for selection or providing resistance to higher concentrations of the antibiotic.
Experimental Protocols
Determining the Optimal this compound Concentration (Kill Curve)
Prior to generating stable cell lines, it is crucial to determine the minimum concentration of this compound required to kill untransfected host cells. This is achieved by performing a kill curve experiment.
Methodology:
-
Cell Plating: Plate the parental (untransfected) cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluency.
-
This compound Dilutions: Prepare a series of this compound concentrations in the appropriate cell culture medium. A typical range to test for mammalian cells is 50 to 1000 µg/mL.[6] Include a no-antibiotic control.
-
Treatment: The following day, replace the medium in each well with the medium containing the different this compound concentrations.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) and observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and cell lysis.
-
Endpoint Determination: Continue the experiment for 7-14 days, replacing the medium with fresh this compound-containing medium every 3-4 days. The optimal concentration for selection is the lowest concentration that results in complete cell death within this timeframe.
Generating Stable Cell Lines with this compound
Once the optimal this compound concentration is determined, you can proceed with generating stable cell lines.
Methodology:
-
Transfection: Transfect the host cells with a plasmid vector containing the Sh ble gene and your gene of interest. Include a mock-transfected (no DNA) or empty vector control.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: After the recovery period, split the cells into fresh medium containing the predetermined optimal concentration of this compound. It is advisable to plate the cells at a low density to allow for the formation of distinct colonies.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until distinct antibiotic-resistant colonies (foci) appear. This process can take 2 to 6 weeks, depending on the cell line.
-
Isolation of Clones: Once colonies are visible, they can be individually picked using cloning cylinders or by scraping and transferred to new culture plates for expansion.
-
Expansion and Characterization: Expand the isolated clones and characterize them for the expression and function of your gene of interest.
References
- 1. Stable Expression of Antibiotic-Resistant Gene ble from Streptoalloteichus hindustanus in the Mitochondria of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to the antibiotic this compound by stable expression of the Sh ble gene does not fully suppress this compound-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Zeocin™: A Guide for Laboratory Professionals
Zeocin™, a member of the bleomycin/phleomycin family of antibiotics, is a potent cytotoxic agent widely used in molecular biology for selecting cells containing a corresponding resistance gene.[1][2] Due to its hazardous nature, including being harmful if swallowed and a potential skin and respiratory sensitizer, proper disposal is critical to ensure laboratory safety and environmental protection.[3][4][5] This guide provides detailed procedures for the safe handling and disposal of this compound™-containing waste.
All waste disposal must comply with local, state, and federal regulations.[4][6][7] Laboratory personnel should always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection, when handling this compound™ and its waste.[3][8]
Inactivation and Disposal Methods
There are two primary methods for the inactivation of this compound™ in laboratory waste: chemical inactivation and autoclaving.[3]
Chemical Inactivation
Chemical inactivation is an effective method for treating liquid waste containing this compound™, such as used cell culture media. This compound™ is readily inactivated by sodium hypochlorite (bleach) or sodium hydroxide (NaOH).[1][3][9][10]
Protocol 1: Sodium Hypochlorite (Bleach) Inactivation
-
Preparation : Work in a well-ventilated area, preferably a chemical fume hood.[11]
-
Addition of Bleach : To the liquid this compound™ waste, add household bleach (typically 5.25-6% sodium hypochlorite) to achieve a final concentration of 0.1% sodium hypochlorite.[9][10] This often corresponds to a 1:10 dilution of bleach in the waste solution.[12][13] For waste with a high organic load, such as blood or proteins, the recommended final concentration of sodium hypochlorite is 1% (a 1:5 dilution).[12]
-
Incubation : Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.[13] Some protocols recommend a longer contact time of 12 hours for liquid biohazardous waste.[12]
-
Disposal : After inactivation, the treated liquid can typically be disposed of down the sanitary sewer, followed by flushing with ample water.[13] However, always adhere to local regulations regarding the disposal of treated chemical waste.[14]
Protocol 2: Sodium Hydroxide (NaOH) Inactivation
-
Preparation : Handle NaOH with extreme care as it is corrosive.
-
Addition of NaOH : Add NaOH to the liquid this compound™ waste to a final concentration of 5%.[9][10]
-
Incubation : Allow the mixture to react for 5 to 10 minutes.[9]
-
Neutralization and Disposal : Before disposal, the basic solution must be neutralized. After neutralization, it can be disposed of according to institutional guidelines.
Autoclaving
Autoclaving is a suitable method for inactivating this compound™ in both liquid waste (e.g., media) and solid waste (e.g., contaminated plates and plasticware). The high temperatures and pressure of the autoclave will effectively denature and inactivate the antibiotic.[3][15]
Protocol 3: Autoclave Inactivation
-
Preparation : Place this compound™-containing materials in autoclavable bags or containers. Do not autoclave bleach-containing solutions as this can release toxic gases and damage the autoclave.[13][16]
-
Autoclaving : Process the waste using a standard biohazardous waste autoclave cycle (typically 121°C at 15 psi for at least 30-60 minutes). The exact cycle time may vary depending on the load size and type of waste.
-
Disposal : After the autoclave cycle is complete and the waste has cooled, it can be disposed of as regular laboratory waste, in accordance with institutional procedures.
Quantitative Data for Chemical Inactivation
| Inactivating Agent | Final Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.1% NaClO | 5 - 10 minutes | Recommended for general liquid waste.[9][10] |
| Sodium Hypochlorite (Bleach) | 0.5% - 1% NaClO | 12 hours | Recommended for liquid biohazardous waste, with higher concentration for high organic loads.[12] |
| Sodium Hydroxide (NaOH) | 5% | 5 - 10 minutes | Requires neutralization before disposal.[9][10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound™ waste.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. invivogen.com [invivogen.com]
- 3. This compound™ Selection Reagent, 50 mL - FAQs [thermofisher.com]
- 4. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. hsc.wvu.edu [hsc.wvu.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. jcesom.marshall.edu [jcesom.marshall.edu]
- 14. ethz.ch [ethz.ch]
- 15. This compound™ Selection Reagent, 8 x 1.25 mL - FAQs [thermofisher.com]
- 16. Safety: Infectious Waste - DBMR Safety [safety.dbmr.unibe.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
